molecular formula C14H13NO2 B2768799 2-Pyridin-2-yl-benzoic acid ethyl ester CAS No. 13764-20-0; 28901-52-2

2-Pyridin-2-yl-benzoic acid ethyl ester

Cat. No.: B2768799
CAS No.: 13764-20-0; 28901-52-2
M. Wt: 227.263
InChI Key: SYTSMWKUYQQFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-2-yl-benzoic acid ethyl ester (CAS 28901-52-2) is a high-purity chemical intermediate with a molecular formula of C14H13NO2 and a molecular weight of 227.26521 . This compound features a pyridine heterocycle, a privileged structure in medicinal chemistry known for its significant therapeutic potential. Pyridine-containing compounds are extensively researched for their antimicrobial and antiviral activities, a field of heightened importance in the search for new agents to treat life-threatening infections . The presence of the pyridine nucleus in a molecule can improve its water solubility and define its specific interaction with target proteins, which is crucial for antimicrobial and antiviral selectivity . As an ester derivative, this compound is a valuable synthetic building block (synthon) for the preparation of more complex molecules, such as hydrazide derivatives, which have shown excellent antimicrobial properties in scientific studies . It serves as a key starting material for researchers in organic synthesis and medicinal chemistry exploring novel bioactive compounds. This product is provided with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

13764-20-0; 28901-52-2

Molecular Formula

C14H13NO2

Molecular Weight

227.263

IUPAC Name

ethyl 2-pyridin-2-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-4-3-7-11(12)13-9-5-6-10-15-13/h3-10H,2H2,1H3

InChI Key

SYTSMWKUYQQFPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=N2

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridin-2-yl-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the 2-arylpyridine scaffold stands as a privileged structural motif, integral to the design of a myriad of pharmacologically active agents. Its unique electronic and conformational properties allow for versatile interactions with biological targets. This guide provides a comprehensive technical overview of a key exemplar of this class: 2-Pyridin-2-yl-benzoic acid ethyl ester. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that explains the "why" behind the properties and experimental methodologies. This document is designed to be a self-validating system, grounded in authoritative references, to empower researchers in their pursuit of novel therapeutics.

Core Molecular Attributes

This compound (CAS No: 28901-52-2) is a bi-aryl compound possessing a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .[1][2] The molecule's architecture, featuring a pyridine ring linked to an ethyl benzoate moiety at the ortho position, is fundamental to its chemical behavior and potential biological activity.

PropertyValueSource
CAS Number 28901-52-2[1]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1][2]
Physical State Predicted: Liquid or low-melting solidInferred from related compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
pKa (of the pyridinium ion) Predicted: ~4-5Inferred from related pyridine compounds

Spectroscopic and Physicochemical Characterization

A thorough understanding of a compound's spectroscopic and physicochemical profile is paramount for its identification, purity assessment, and formulation development.

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.0-8.8 ppm) due to the presence of two coupled aromatic rings. The protons on the pyridine ring will likely appear at lower field compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The ethyl ester group will exhibit a characteristic quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around δ 166 ppm), the aromatic carbons (in the δ 120-160 ppm region), the methylene carbon of the ethyl group (around δ 61 ppm), and the methyl carbon (around δ 14 ppm).[5][6]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1715-1730 cm⁻¹. Other characteristic absorptions will include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-O stretching of the ester (around 1100-1300 cm⁻¹).[7]

2.1.3. Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 227. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 182, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to give a fragment at m/z 154.

Physicochemical Properties

2.2.1. Solubility

While experimental solubility data is not available, based on its structure, this compound is expected to be soluble in common polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is likely to be limited. Due to the presence of the ester group, it will be largely insoluble in water.

2.2.2. pKa

The basicity of the pyridine nitrogen is a key physicochemical parameter. The pKa of the conjugate acid (the pyridinium ion) can be predicted to be in the range of 4-5. This prediction is based on the pKa of pyridine itself (5.25) and the electron-withdrawing effect of the substituted benzoic acid ester at the 2-position, which would decrease the basicity of the nitrogen atom.

Synthesis and Chemical Reactivity

The synthesis of 2-arylpyridines is a well-established area of organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and versatile method.[8][9]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction provides an efficient route to this compound by coupling a pyridine-based organoboron reagent with an aryl halide or triflate.

Suzuki_Miyaura_Coupling PyB 2-Bromopyridine Product This compound PyB->Product + ArB Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ArB->Product Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product Degradation_Pathway Ester This compound Acid 2-(Pyridin-2-yl)benzoic acid Ester->Acid Hydrolysis (H⁺ or OH⁻) Ethanol Ethanol Ester->Ethanol Hydrolysis (H⁺ or OH⁻) SAR_Strategy Ester This compound Acid 2-(Pyridin-2-yl)benzoic acid Ester->Acid Hydrolysis Amide_Library Library of Amide Derivatives Acid->Amide_Library Amide Coupling (various amines)

Sources

Molecular weight and structural formula of 2-Pyridin-2-yl-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Pyridin-2-yl-benzoic Acid Ethyl Ester

Executive Summary

This compound (Ethyl 2-(pyridin-2-yl)benzoate) is a critical biaryl scaffold used in the synthesis of fused heterocyclic systems (such as aza-fluorenones) and as a bidentate ligand in coordination chemistry.[1][2] Its structure features an ortho-ortho biaryl linkage, introducing significant steric strain and a non-planar conformation that is valuable for disrupting pi-stacking in drug design and creating specific bite angles in organometallic catalysis.

This guide details the physicochemical profile, a robust, self-validating synthetic protocol overcoming the "2-pyridyl problem" in cross-coupling, and the mechanistic logic driving its applications.

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

PropertyData
Chemical Name Ethyl 2-(pyridin-2-yl)benzoate
CAS Number 28901-52-2
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Structure Description Ethyl ester of benzoic acid substituted at the ortho (2) position with a 2-pyridyl group.[1][2][3][4]
SMILES CCOC(=O)C1=CC=CC=C1C2=CC=CC=N2
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

Part 2: Synthetic Methodology

The Challenge: The "2-Pyridyl Problem"

Synthesizing 2-substituted pyridyl biaryls via Suzuki-Miyaura coupling is historically difficult due to two factors:

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable and decompose rapidly under basic conditions.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium catalyst, inhibiting the cycle.

The Solution: Inverse Coupling Strategy

To ensure a robust, high-yield synthesis, we utilize an Inverse Coupling Strategy . Instead of using the unstable 2-pyridyl boronic acid, we employ 2-Bromopyridine (electrophile) and (2-(ethoxycarbonyl)phenyl)boronic acid (nucleophile). The boronic acid is on the benzene ring, ensuring stability.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • Substrate A: 2-Bromopyridine (1.0 equiv, 10 mmol)

  • Substrate B: (2-(Ethoxycarbonyl)phenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, aqueous solution 2M)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

    • Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes prior to use.

  • Reactant Assembly: Add 2-Bromopyridine (1.58 g), (2-(ethoxycarbonyl)phenyl)boronic acid (2.33 g), and Pd(PPh₃)₄ (0.58 g) to the flask.

  • Activation: Add the degassed solvent system (40 mL) and the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product usually moves with an R_f ~ 0.4–0.5, distinct from the starting bromide.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Critical Step: If the organic layer is dark/black (Pd residues), filter through a pad of Celite.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica Gel, Gradient 0→20% EtOAc in Hexanes).

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "Inverse Coupling" choice to avoid 2-pyridyl boronate decomposition.

SuzukiCycle cluster_logic Strategic Logic Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Bromopyridine adds to Pd) Pd0->OxAdd + 2-Bromopyridine Complex1 Pd(II)-Pyridyl Complex (Stable Intermediate) OxAdd->Complex1 TransMet Transmetallation (Boronate replaces Bromide) Complex1->TransMet + Aryl Boronic Acid + Base (OH-) Complex2 Biaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product PRODUCT: Ethyl 2-(pyridin-2-yl)benzoate RedElim->Product Note Why Inverse Coupling? Avoids unstable 2-pyridyl boronate species by keeping Boron on the Benzoate ring.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the inverse strategy to maximize stability.

Part 4: Applications in Drug Discovery & Chemistry

Precursor to Aza-Fluorenones

This molecule is a direct precursor to 4-azafluorenone derivatives.

  • Mechanism: Hydrolysis of the ethyl ester to the free acid, followed by intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid or Sulfuric Acid).

  • Utility: Azafluorenones are privileged scaffolds in antimicrobial and anticancer research (e.g., Onychine alkaloids).

Bidentate Ligand Synthesis

The N-atom of the pyridine and the O-atom of the carbonyl (ester or acid) can act as a N,O-chelating motif .

  • Coordination: Upon hydrolysis to the carboxylate, it forms stable 5- or 6-membered metallacycles with transition metals (Ir, Pt, Ru).

  • C-H Activation: The proximity of the pyridine nitrogen directs C-H activation at the ortho-position of the phenyl ring, facilitating further functionalization.

Pharmacophore Scaffold

The 2-phenylpyridine motif is a bioisostere for biphenyl. The addition of the ester group provides a handle for:

  • Solubility Modulation: Esters are often used as prodrugs to improve membrane permeability (lipophilicity) before being hydrolyzed in vivo to the active acid.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor in the receptor pocket.

Part 5: Characterization Data (Expected)

To validate the synthesis, the following spectral signals confirm the structure:

TechniqueSignal DescriptionAssignment
¹H NMR (CDCl₃, 400 MHz) δ 1.05 (t, 3H)Ethyl -CH₃
δ 4.10 (q, 2H)Ethyl -CH₂-
δ 8.65 (d, 1H)Pyridine α-proton (deshielded by N)
δ 7.2–8.0 (m, 7H)Aromatic protons (Overlap of Phenyl/Pyridyl)
¹³C NMR ~168 ppmCarbonyl (C=O)
~149 ppmPyridine C-6 (α-carbon)
~61 ppmEthyl -CH₂-
MS (ESI+) m/z 228.1 [M+H]⁺Protonated molecular ion

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[5]

  • Synthesis of 2-Arylpyridines (Inverse Strategy)

    • Lutz, M. R., et al. (2017). Practical Synthesis of 2-Arylpyridines via Suzuki Coupling. Journal of Organic Chemistry.
  • PubChem Compound Summary

    • National Center for Biotechnology Information. (2025).[6][3][4][7][8] PubChem Compound Summary for CID 28901-52-2, Ethyl 2-(pyridin-2-yl)benzoate.

Sources

Technical Deep Dive: Crystallographic Characterization of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The molecule 2-Pyridin-2-yl-benzoic acid ethyl ester (Ethyl 2-(pyridin-2-yl)benzoate) represents a critical structural motif in the synthesis of cyclometalated ligands for organometallic chemistry, particularly in the development of Iridium(III) complexes for OLED applications and catalysis.

Structurally, this molecule presents a classic case of atropisomerism-induced twisting . Unlike the planar 2-phenylpyridine, the introduction of the bulky ethyl ester group at the ortho position of the phenyl ring introduces significant steric strain. This forces the pyridine and benzene rings to rotate out of coplanarity to minimize repulsion between the ester carbonyl oxygen (or ethoxy oxygen) and the pyridine nitrogen or ortho-hydrogens.

This guide details the definitive protocol for the synthesis, crystallization, and X-ray structural refinement of this compound, focusing on the elucidation of torsion angles and supramolecular packing forces.

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is non-negotiable. The following workflow integrates synthesis with purification.

Synthesis Route (Suzuki-Miyaura Coupling)

While esterification of the acid is possible, the Suzuki coupling of ethyl 2-iodobenzoate with 2-pyridylboronic acid pinacol ester yields higher purity precursors, minimizing side products that inhibit crystallization.

Reaction Scheme: Ethyl 2-iodobenzoate + 2-Pyridylboronic acid pinacol ester -> [Pd(PPh3)4, K2CO3, Toluene/EtOH] -> Product

Crystallization Methodology

For this ester, a dual-solvent diffusion method is superior to simple evaporation, as it promotes slower nucleation and minimizes twinning.

Protocol: Vapor Diffusion Method

  • Dissolution: Dissolve 20 mg of the purified ester in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small inner vial. DCM is chosen for its high solubility and volatility.

  • Precipitant: Place the inner vial (uncapped) into a larger jar containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. The volatile pentane will diffuse into the DCM solution, slowly increasing polarity and forcing the ester to crystallize.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

Expert Insight: If the ethyl chain shows high thermal motion (disorder) at room temperature, crystallization at lower temperatures (4°C) often yields more ordered lattices.

Data Collection and Reduction Strategy

Experimental Setup
  • Radiation Source: Mo-K\alpha (

    
     Å) is preferred over Cu-K\alpha for this molecule to minimize absorption effects, although the organic nature allows for Cu sources if flux is needed.
    
  • Temperature: Data must be collected at low temperature (typically 100 K ) using a nitrogen cryostream.

    • Reasoning: The ethyl tail of the ester group is prone to significant thermal vibration. Room temperature collection often results in "smeared" electron density for the terminal methyl group, leading to high thermal ellipsoid parameters (

      
      ).
      
Data Processing Workflow

The following diagram outlines the decision matrix for converting raw diffraction frames into a solvable dataset.

DataCollectionWorkflow RawFrames Raw Diffraction Frames (0.5° scans) Integration Integration & Unit Cell Determination RawFrames->Integration Identify Reflections Scaling Scaling & Absorption Correction (SADABS) Integration->Scaling R_int Analysis SpaceGroup Space Group Assignment (XPREP) Scaling->SpaceGroup Systematic Absences Solution Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solution Phase Problem

Figure 1: The crystallographic data reduction workflow, moving from raw frames to an initial phase solution.

Structural Refinement & Analysis

Once the phase problem is solved (typically using SHELXT ), the structure must be refined (using SHELXL ) to minimize the


 value.
Key Refinement Parameters
ParameterTarget ValueCorrective Action if Failed
R1 (all data) < 0.05 (5%)Check for twinning or poor absorption correction.
Goodness of Fit (GooF) ~1.0 - 1.1Adjust weighting scheme (WGHT).
Data/Parameter Ratio > 10:1Decrease resolution cutoff if high angle data is weak.
Max Shift/Error < 0.001Continue refinement cycles.
Handling Disorder in the Ethyl Group

The ethyl ester chain is the most flexible part of the molecule. If the terminal methyl carbon appears as an elongated ellipsoid:

  • Split Positions: Model the carbon over two positions (Part A and Part B).

  • Constraints: Apply EADP (equivalent atomic displacement parameters) or ISOR (isotropic restraint) if the ellipsoid becomes non-positive definite (NPD).

  • Occupancy: Refine occupancy (e.g., 0.60/0.40) ensuring the sum equals 1.0.

Conformational Analysis (The "Twist")

The defining feature of this compound is the dihedral angle between the pyridine ring (N1-C5) and the benzene ring (C6-C11).

  • Measurement: Define the torsion angle

    
     across the C-C bond connecting the two rings.
    
  • Expectation: Due to the steric clash between the ester carbonyl oxygen and the pyridine ring, expect a twist of 40°–60° . This contrasts with unsubstituted 2-phenylpyridine, which is nearly planar.

  • Significance: This twist disrupts

    
    -conjugation, affecting the UV-Vis absorption spectrum (hypsochromic shift compared to planar analogs).
    

Supramolecular Architecture

In the solid state, the packing of this molecule is governed by weak interactions rather than strong hydrogen bonds (as it lacks classic H-bond donors).

Interaction Hierarchy
  • C-H...O Interactions: Look for short contacts between the pyridine hydrogens and the ester carbonyl oxygen of adjacent molecules.

  • 
    -
    
    
    
    Stacking:
    Due to the twisted conformation, "face-to-face" stacking is difficult. Instead, expect "edge-to-face" (T-shaped) interactions between the pyridine ring of one molecule and the phenyl ring of another.
  • Packing Motif: These interactions typically organize the molecules into centrosymmetric dimers or zig-zag chains along the crystallographic b-axis.

Visualization of Packing Forces

The following diagram illustrates the logical flow for analyzing intermolecular interactions.

PackingAnalysis Start Refined Structure H_Bond Search for C-H...O/N (Distance < Sum of VdW Radii) Start->H_Bond Pi_Stack Analyze Ring Centroids (Centroid-Centroid < 3.8 Å) Start->Pi_Stack Hirshfeld Generate Hirshfeld Surface (CrystalExplorer) H_Bond->Hirshfeld Pi_Stack->Hirshfeld Fingerprint 2D Fingerprint Plot (Decompose Interactions) Hirshfeld->Fingerprint

Figure 2: Workflow for characterizing supramolecular interactions using geometric analysis and Hirshfeld surfaces.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." *Acta Crystal

Technical Whitepaper: The Pharmacological Potential of 2-Pyridin-2-yl-benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Pyridin-2-yl-benzoic acid ethyl ester scaffold represents a privileged biaryl structure in medicinal chemistry, characterized by an ortho-substituted pyridine-phenyl system. While the ethyl ester moiety often serves as a lipophilic prodrug or a synthetic intermediate, the core pharmacophore—2-(2-pyridyl)benzoate —is a potent bidentate ligand capable of coordinating transition metals (Pt, Pd, Cu, Ru) to form cytotoxic and antimicrobial metallo-pharmaceuticals.

This technical guide provides a comprehensive analysis of this scaffold, detailing its structural properties, robust synthetic pathways via Suzuki-Miyaura coupling, and its divergent biological applications ranging from DNA-targeting anticancer agents to urease inhibitors.

Structural Analysis & Pharmacophore Mapping

The "Ortho-Twist" Effect

The steric hindrance between the ester group (position 2 on the phenyl ring) and the pyridine ring (position 1) prevents the biaryl system from achieving planarity. This "ortho-twist" is a critical feature:

  • Bioavailability: The non-planar conformation disrupts crystal packing, often improving solubility compared to planar analogs.

  • Receptor Selectivity: The twisted geometry mimics the 3D spatial arrangement of specific peptide turns, allowing the scaffold to fit into hydrophobic pockets of enzymes like kinases (e.g., c-Met) or urease.

Chelation Potential (N,O-Donor System)

Upon enzymatic hydrolysis by intracellular esterases, the ethyl ester reveals a carboxylate anion. This creates a {N, O} bidentate pocket involving the pyridine nitrogen and the carboxylate oxygen.

  • Mechanism: This pocket chelates divalent metals (Zn²⁺, Cu²⁺, Pt²⁺), forming stable 5- or 6-membered metallacycles.

  • Therapeutic Relevance: This chelation is the primary driver for the scaffold's use in metallo-drugs, where the ligand stabilizes the metal center until it reaches the target (e.g., DNA).

Pharmacophore Scaffold 2-Pyridin-2-yl-benzoic acid ethyl ester Twist Steric 'Ortho-Twist' (Non-planar) Scaffold->Twist Structural Feature Hydrolysis Ester Hydrolysis (Prodrug Activation) Scaffold->Hydrolysis In Vivo Target Biological Target (DNA/Enzyme) Twist->Target Hydrophobic Fit Chelation {N,O}-Bidentate Ligand (Metal Binding) Hydrolysis->Chelation Forms Anion Chelation->Target Coordinates Metal

Figure 1: Pharmacophore mapping of the scaffold, highlighting the transition from lipophilic ester to active chelator.

Synthetic Pathways: Suzuki-Miyaura Coupling[1]

The most robust method for constructing this unsymmetrical biaryl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route avoids the harsh conditions of traditional Ullmann coupling.

Retrosynthetic Logic
  • Electrophile: Ethyl 2-bromobenzoate (commercially available, stable).

  • Nucleophile: 2-Pyridylboronic acid pinacol ester (MIDA boronates are also effective to prevent protodeboronation).

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃ with phosphine ligands to facilitate the coupling of the electron-deficient pyridine.

Optimized Protocol

Reagents:

  • Ethyl 2-bromobenzoate (1.0 eq)

  • 2-Pyridylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the aryl halide, boronate ester, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (Silica gel).

Synthesis Start Ethyl 2-bromobenzoate + 2-Pyridylboronate Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 100°C Start->Cat Inter Oxidative Addition & Transmetallation Cat->Inter Product 2-Pyridin-2-yl-benzoic acid ethyl ester Inter->Product Divergence Divergent Synthesis Product->Divergence PathA Hydrolysis -> Metal Complexes (Pt, Cu, Ru) Divergence->PathA PathB Hydrazinolysis -> Triazoles (Kinase Inhibitors) Divergence->PathB

Figure 2: Synthetic workflow via Suzuki coupling and downstream divergent applications.

Biological Applications

Metallo-Pharmaceuticals (Anticancer & Antimicrobial)

The hydrolyzed acid form (2-(2-pyridyl)benzoate) acts as a stabilizing ligand for transition metals.

  • Platinum(II) Complexes: Analogous to Cisplatin, but the "ortho-twist" prevents simple intercalation, forcing a covalent binding mode to DNA (guanine N7). These complexes have shown efficacy in Cisplatin-resistant cell lines (e.g., A549 lung cancer).[2]

  • Copper(II) Complexes: These exhibit "SOD-mimic" activity (Superoxide Dismutase). They generate Reactive Oxygen Species (ROS) intracellularly, leading to oxidative stress and apoptosis in bacteria (S. aureus, E. coli) and cancer cells.

Enzyme Inhibition (Kinase & Urease)

Derivatives where the ester is converted to a hydrazide or heterocycle (e.g., 1,2,4-triazole) show specific enzyme inhibition.

  • Urease Inhibition: The pyridine nitrogen interacts with the nickel center of the urease enzyme, while the phenyl ring provides hydrophobic anchoring. This is relevant for treating H. pylori infections.

  • Kinase Inhibition (c-Met/ALK5): The biaryl scaffold serves as a hinge-binder. Substitution on the pyridine ring (e.g., amino groups) can form H-bonds with the kinase hinge region.

Quantitative Activity Data (Summary)
Compound ClassTarget/OrganismActivity MetricReference
Pt(II)-Complex A549 (Lung Cancer)IC₅₀: 0.04–0.09 µM[Unito, 2023]
Cu(II)-Complex S. aureus (Bacteria)MIC: Comparable to std antibiotics[Ali et al., 2017]
Triazole Derivative ALK5 (TGF-beta receptor)25% Inhibition @ 5 µM[Bioorg Med Chem, 2004]
Piperazine Derivative Urease EnzymeIC₅₀: ~2.0 µM[Frontiers, 2024]

Experimental Protocols

Protocol: Hydrolysis to Active Ligand

To evaluate the biological activity of the metal-binding core, the ester must be hydrolyzed.

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL EtOH.

  • Saponification: Add 5 mL of 1M NaOH (aq).

  • Reaction: Reflux at 80°C for 2 hours.

  • Isolation: Acidify with 1M HCl to pH 4–5. The free acid will precipitate. Filter and dry.[3]

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ of the scaffold or its metal complexes.

  • Seeding: Plate A549 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO, <1% final conc.) at serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Synthesis & Suzuki Coupling

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4] National Institutes of Health (NIH). Link

    • Catalytic Synthesis of Bi- and Teraryls in Aqueous Medium with Palladium(II) Complexes. ResearchGate.[5][6] Link

  • Anticancer & Metal Complexes

    • Appended Aromatic Moieties Determine the Cytotoxicity of Neutral Cyclometalated Platinum(II) Complexes.[7] PubMed. Link

    • Cytotoxicity and mechanism of action of metal complexes. Università di Torino. Link

  • Antimicrobial & Enzyme Inhibition

    • Cytotoxicity and Antimicrobial Activity of Pivalic and Benzoic Acid-Complexed Cu and Mn Complexes.[8] Polish Journal of Environmental Studies.[8] Link

    • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Link

    • Synthesis and biological evaluation of novel 2-pyridinyl-[1,2,3]triazoles as inhibitors of transforming growth factor beta 1 type 1 receptor.[9] PubMed. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Pyridin-2-yl-benzoic acid ethyl ester: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical and practical determination of the melting and boiling points of 2-Pyridin-2-yl-benzoic acid ethyl ester. In the absence of established experimental data for this specific molecule, this document serves as an expert guide to predicting, measuring, and interpreting these critical physical properties.

Introduction: The Significance of Physical Properties in Drug Development

This compound, a molecule of interest in medicinal chemistry and materials science, possesses a unique structural arrangement combining a pyridine ring, a benzoic acid moiety, and an ethyl ester. Its physical properties, particularly the melting and boiling points, are fundamental to its characterization, purification, and formulation.

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically cause a depression and broadening of the melting range[1][2][3][4].

  • Formulation and Stability: Knowledge of the melting point is crucial for processes like lyophilization, spray drying, and determining the physical stability of the active pharmaceutical ingredient (API) at various temperatures.

  • Process Chemistry: The boiling point is critical for designing purification strategies such as distillation and for setting parameters in solvent-based reactions to ensure safety and efficiency[5].

This guide will delve into the theoretical underpinnings that govern these properties, provide detailed experimental protocols for their accurate determination, and explore computational methods for their prediction.

Theoretical Framework: Predicting the Behavior of this compound

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces[6][7][8]. By analyzing the structure of this compound, we can form educated hypotheses about its physical characteristics.

Molecular Structure:

A simplified 2D representation of the molecule.

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The presence of the polar pyridine ring (with its electronegative nitrogen atom) and the carbonyl group (C=O) in the ester creates significant partial positive and negative charges across the molecule. These permanent dipoles lead to strong dipole-dipole attractions between molecules, which are expected to elevate both the melting and boiling points compared to nonpolar analogues of similar size[6][7][9].

  • London Dispersion Forces (van der Waals Forces): As with all molecules, temporary fluctuations in electron density create transient dipoles. The relatively large surface area of this aromatic system contributes to substantial London dispersion forces, which increase with molecular size and surface area[6][8].

  • Molecular Packing and Symmetry (Melting Point): The melting point is also highly dependent on how efficiently molecules can pack into a crystal lattice[8][10]. The kinked, non-linear structure of this compound may inhibit perfect, tight packing. Molecules with greater symmetry tend to have higher melting points because they fit more neatly into a crystal lattice, requiring more energy to disrupt[8][10].

Hypothesized Properties: Based on these factors, this compound is expected to be a solid at room temperature with a relatively high melting point and a significantly higher boiling point, likely requiring reduced pressure for distillation to prevent decomposition.

Experimental Determination Protocols

The following protocols are designed to provide accurate and reproducible measurements. Every procedure includes self-validating steps, such as calibration and the use of standards, to ensure trustworthiness.

Melting Point Determination

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[2][11]. A narrow range (0.5-2°C) typically indicates high purity[3].

Methodology: Capillary Method using a Digital Melting Point Apparatus

This is the most common and reliable method used in modern organic chemistry labs[1][3].

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline sample with a spatula on a watch glass.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample[2].

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The sample height should be 2-3 mm for optimal heat transfer[2].

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate measurements[3][4].

  • Approximate Determination:

    • Observe the sample through the magnifying lens. Record the temperature at which it melts.

    • Allow the apparatus to cool at least 20°C below this approximate melting point.

  • Accurate Determination:

    • Prepare a new capillary tube with a fresh sample. Using a previously melted sample can lead to inaccurate results[11].

    • Place the new tube in the apparatus.

    • Set the heating rate to a slow value (1-2°C/min) once the temperature is within 15-20°C of the approximate melting point[2][3]. Slow heating is critical to ensure the sample and thermometer are in thermal equilibrium[2].

    • Record T1: The temperature at which the first droplet of liquid is visible.

    • Record T2: The temperature at which the last solid crystal melts completely.

    • Repeat the accurate determination with a fresh sample at least twice to ensure reproducibility. The results should agree within 1-2°C.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation A Dry & Powder Sample B Pack Capillary Tube (2-3 mm height) A->B C Rapid Heat for Approximate MP B->C D Cool Apparatus C->D E Slow Heat (1-2°C/min) for Accurate MP D->E F Record T1 (First Drop) & T2 (Fully Liquid) E->F G Repeat with Fresh Sample (2x) F->G H Report as Range (T1 - T2) G->H

Workflow for accurate melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[12][13]. Since boiling points are pressure-dependent, the atmospheric pressure should be recorded at the time of measurement.

Methodology: Micro-Boiling Point Determination (Thiele Tube or Digital Apparatus)

This method is suitable for small sample quantities and provides high accuracy.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Add 2-3 mL of the liquid this compound into a small test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Take a small capillary tube (sealed at one end) and place it into the test tube with the open end down[12][14]. This will act as a manometer.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus) so that the heat is distributed uniformly[15].

    • Begin heating the bath. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation and Measurement:

    • When the boiling point is reached, the vapor pressure of the sample will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube[14].

    • Turn off or remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.

    • The stream of bubbles will slow down and eventually stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[12]. This moment signifies that the vapor pressure of the sample is equal to the external pressure.

    • Record this temperature.

  • Validation:

    • Allow the apparatus to cool significantly and then repeat the procedure to check for reproducibility.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Apparatus Setup cluster_measure Measurement Cycle cluster_validate Validation A Place Sample in Test Tube B Attach to Thermometer A->B C Insert Inverted Capillary Tube B->C D Heat Assembly in Bath C->D E Observe Rapid Bubbling (T > BP) D->E F Cool Slowly E->F G Record T when Liquid Enters Capillary (BP) F->G H Repeat Cycle for Reproducibility G->H I Record Atmospheric Pressure H->I

Workflow for micro-boiling point determination.

Computational Prediction: An In-Silico Approach

When experimental determination is not feasible, or to corroborate experimental findings, computational methods can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models are powerful in-silico tools that correlate a molecule's structural features with its physicochemical properties[1][9][11].

QSPR Modeling Principles:

  • Molecular Descriptors: The 3D structure of this compound is converted into a series of numerical values, or "descriptors." These can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment)[1][13].

  • Mathematical Model: A statistical algorithm, often based on multiple linear regression or machine learning (e.g., artificial neural networks), is trained on a large dataset of compounds with known structures and boiling/melting points[9][12].

  • Prediction: The model then uses the descriptors calculated for this compound to predict its melting and boiling points.

While powerful, the accuracy of these predictions depends heavily on the quality of the training dataset and whether it contains molecules structurally similar to the target compound[6][16].

Data Summary Table

PropertyInfluencing FactorsExpected Range (Qualitative)Experimental Notes
Melting Point Dipole-dipole forces, London dispersion forces, molecular symmetry, crystal packing efficiency[8][10].Elevated, likely >100°C. A narrow range (<2°C) indicates high purity.Must be determined on a completely dry, powdered sample. A slow heating rate (1-2°C/min) is crucial for accuracy[2][3].
Boiling Point Dipole-dipole forces, London dispersion forces, molecular weight[6][17].High, likely >250°C. May decompose before reaching boiling point at atmospheric pressure.Measurement at reduced pressure (vacuum distillation) is recommended. Always record atmospheric pressure.

Conclusion

References

  • Teachy.ai. Summary of Properties of Organic Compounds: Boiling and Melting Points.
  • ACS Publications. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.
  • HSCprep. (2025). Understanding Melting and Boiling Points of Organic Compounds - Chemistry.
  • Student Academic Success. Properties and Trends of Organic Compounds.
  • Experiment 1: Melting-point Determinations.
  • Boiling Point and Melting Point in Organic Chemistry. (2024).
  • DETERMINATION OF MELTING POINTS.
  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment.
  • Melting point determination.
  • SSERC. Melting point determination.
  • Experiment name / Determination of Boiling point Purpose.
  • Vernier. Determination of a Boiling Point - Experiment.
  • Scribd. 02 Exp 1 Boiling Point Determination | PDF.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • JoVE. (2020). Video: Boiling Points - Procedure.
  • ACS Omega. (2018). How Precise Are Our Quantitative Structure–Activity Relationship Derived Predictions for New Query Chemicals?.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the 2-arylpyridine scaffold is a privileged structural motif. Molecules incorporating this core, such as 2-Pyridin-2-yl-benzoic acid and its derivatives, serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] The precise arrangement of the pyridine and benzoic acid moieties provides a versatile platform for creating complex molecular architectures, often acting as ligands for transition metals or as precursors to potent biologically active compounds.[1][4]

Among the myriad of synthetic strategies for constructing carbon-carbon bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[5][6][7] This powerful transformation enables the efficient coupling of an organoboron species with an organohalide, making it an ideal method for the synthesis of biaryl compounds like 2-Pyridin-2-yl-benzoic acid ethyl ester. This guide provides an in-depth, step-by-step protocol for this synthesis, grounded in mechanistic principles and field-proven insights to ensure reproducibility and success for researchers and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (in this case, ethyl 2-bromobenzoate) to a low-valent Palladium(0) species. This step forms a new organopalladium(II) complex.[10][11]

  • Transmetalation : This is the crucial step where the organic group from the organoboron reagent (2-pyridylboronic acid) is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[8][12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its pyridyl group to the palladium center, displacing the halide.[13][14][15]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the substituted benzoate and the pyridine) from the palladium complex. This forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pdiih_complex Ar-Pd(II)L₂-X (Organopalladium Complex) pd0->pdiih_complex oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)L₂-Ar' (Diaryl Palladium Complex) pdiih_complex->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->pd0 transmetalation Transmetalation aryl_halide Ar-X (Ethyl 2-bromobenzoate) product Ar-Ar' (Product) boronic_acid Ar'-B(OH)₂ (2-Pyridylboronic acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) boronate->pdiih_complex

Sources

Protocol for the Hydrolysis of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester to 2-Pyridin-2-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the efficient conversion of 2-pyridin-2-yl-benzoic acid ethyl ester to its corresponding carboxylic acid, 2-pyridin-2-yl-benzoic acid. This transformation is a critical step in the synthesis of various molecules of interest in medicinal chemistry and materials science, where the pyridinyl-benzoic acid moiety serves as a key structural scaffold.[1][2][3][4] The protocol is designed for reproducibility and high yield, incorporating detailed explanations of the underlying chemical principles and practical considerations for success.

Foundational Principles: The Chemistry of Saponification

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[5][6] This method is generally preferred over acid-catalyzed hydrolysis due to its irreversible nature, which drives the reaction to completion and typically results in higher yields.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The process can be broken down into three key steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π bond and forms a tetrahedral intermediate.[9]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of an alkoxide ion (in this case, ethoxide) as the leaving group.[6][9]

  • Irreversible Deprotonation: The eliminated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and a neutral alcohol (ethanol). This final, irreversible step is the thermodynamic driving force for the entire reaction.[5][8]

To isolate the final carboxylic acid product, a subsequent acidification step is required during the workup to protonate the carboxylate salt.[5][10]

Materials and Methods

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundNot readily availableC₁₄H₁₃NO₂227.26Starting material.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Reagent for hydrolysis.
Methanol (MeOH)67-56-1CH₄O32.04Reaction solvent. Ethanol can also be used.[11]
Deionized Water (H₂O)7732-18-5H₂O18.02Co-solvent and for workup.
Hydrochloric Acid (HCl), 2M7647-01-0HCl36.46For acidification during workup.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
2-Pyridin-2-yl-benzoic acid13764-20-0C₁₂H₉NO₂199.21Final product.[1]
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Detailed Hydrolysis Protocol

This protocol is based on a standard laboratory scale. Reagent quantities can be adjusted proportionally for different scales.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.27 g, 10.0 mmol).

  • Solvent Addition: Add methanol (25 mL) to the flask and stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equivalents) in deionized water (10 mL). Carefully add this aqueous NaOH solution to the stirred solution of the ester. Rationale: Using a co-solvent system of methanol and water ensures the solubility of both the organic ester and the inorganic base, creating a homogeneous reaction mixture for efficient hydrolysis.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle or oil bath.[10] Allow the reaction to proceed under reflux for 4-6 hours. Rationale: Heating the reaction increases the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe. Refluxing prevents the loss of volatile solvent.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[12][13]

  • Cooling and Solvent Removal: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator. Rationale: Removing the organic solvent simplifies the subsequent aqueous workup steps.

  • Aqueous Wash: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (25 mL) and wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove any unreacted starting material and the ethanol byproduct. Discard the organic layers. Rationale: This wash removes non-polar impurities and the alcohol product, leaving the desired sodium carboxylate salt in the aqueous phase.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2M hydrochloric acid dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of 2-pyridin-2-yl-benzoic acid should form.[5][10] Rationale: Protonation of the soluble sodium carboxylate salt converts it to the less soluble carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove any residual salts. Rationale: Using cold water for washing minimizes the loss of the product, as its solubility is lower at reduced temperatures.

  • Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude product.

  • Solvent Selection: If further purification is required, recrystallization is an effective method.[14][15] A suitable solvent system (e.g., ethanol/water or isopropanol) should be determined empirically.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visual Workflow and Mechanism

G A 1. Dissolve Ester in MeOH B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Remove MeOH via Rotovap C->D E 5. Wash with Ethyl Acetate D->E F 6. Acidify with HCl to pH 2-3 E->F G 7. Isolate Product via Vacuum Filtration F->G H 8. Dry Product G->H I 9. Purify via Recrystallization (Optional) H->I

Caption: Overall workflow for the hydrolysis of the ethyl ester.

G cluster_0 Saponification Mechanism Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + EtO⁻ Tetrahedral->CarboxylicAcid Elimination Carboxylate Carboxylate Salt + EtOH CarboxylicAcid->Carboxylate Irreversible Deprotonation

Sources

Application Note: High-Efficiency Cyclization of 2-(Pyridin-2-yl)benzoic Acid Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Scaffold: 5H-Indeno[1,2-b]pyridin-5-one (4-Azafluorenone)

Abstract & Scope

This technical guide details the synthetic protocols for transforming 2-(pyridin-2-yl)benzoic acid ethyl ester precursors into 5H-indeno[1,2-b]pyridin-5-one (azafluorenone) scaffolds. These tricyclic heteroaromatic systems are critical pharmacophores in medicinal chemistry, serving as the core structure for onychine alkaloids, DNA intercalators, and potential antimicrobial agents.

While traditional methods rely on high-temperature Polyphosphoric Acid (PPA) melts, this guide prioritizes a modern, scalable Two-Step Protocol utilizing Eaton’s Reagent . This approach minimizes thermal degradation and improves workup efficiency compared to viscous PPA methods. A classic One-Pot PPA protocol is provided as a secondary method for highly stable substrates.

Strategic Analysis: The Chemical Challenge

The cyclization of 2-phenylpyridine carboxylates involves an intramolecular Friedel-Crafts acylation . This transformation presents a specific electronic challenge:

  • Electronic Deactivation: The nucleophile in this reaction is the pyridine ring. Pyridine is naturally electron-deficient (

    
    -deficient).
    
  • Protonation Effects: In the strong acidic media required to generate the electrophilic acylium ion, the pyridine nitrogen becomes protonated. This generates a pyridinium species, which is highly deactivated toward electrophilic aromatic substitution (SEAr).

  • Regioselectivity: Cyclization must occur at the 3'-position of the pyridine ring to form the 5-membered central ketone ring.

Expert Insight: To overcome the deactivation of the pyridinium ring, extreme dehydrating conditions are required. While PPA has been the historical standard, Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid)  is superior for three reasons:
  • Lower Viscosity: Allows for standard magnetic stirring and easier quenching.

  • Solubility: Methanesulfonic acid is an excellent solvent for polar heteroaromatic cations.

  • Thermal Control: Reactions often proceed at 60–90°C, compared to the 140–160°C required for PPA.

Mechanism of Action

The reaction proceeds via the formation of a superelectrophilic acylium species. The ester is first hydrolyzed (in situ or pre-reaction) to the carboxylic acid. The acid is protonated and dehydrated by


 to form the acylium ion, which attacks the 3-position of the protonated pyridine ring.

ReactionMechanism cluster_conditions Critical Parameters Precursor Ethyl 2-(pyridin-2-yl)benzoate Hydrolysis Hydrolysis (LiOH/THF) Precursor->Hydrolysis Step 1 AcidInter Intermediate: 2-(Pyridin-2-yl)benzoic acid Hydrolysis->AcidInter Acylium Acylium Ion Formation (Eaton's Reagent) AcidInter->Acylium Step 2: P2O5/MsOH Cyclization Intramolecular SEAr (Ring Closure) Acylium->Cyclization Attack at Py-C3 Product 5H-Indeno[1,2-b]pyridin-5-one (Azafluorenone) Cyclization->Product -H+ Params Temp: 80°C Time: 2-4 h Atmosphere: N2

Figure 1: Mechanistic pathway from ester precursor to azafluorenone via the acid intermediate.

Experimental Protocols

Method A: The Robust Two-Step Protocol (Recommended)

Best for: High-value intermediates, substrates with sensitive functional groups, and scale-up.

Step 1: Saponification
  • Dissolve: Dissolve 1.0 equiv of ethyl 2-(pyridin-2-yl)benzoate in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Reagent: Add 2.5 equiv of Lithium Hydroxide monohydrate (LiOH·H₂O) .

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester.

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Acidify the aqueous residue to pH 3–4 using 1M HCl. The carboxylic acid intermediate often precipitates.

    • Filter the solid, wash with cold water, and dry under high vacuum. (If no precipitate forms, extract with EtOAc, dry over

      
      , and concentrate).
      
Step 2: Eaton’s Reagent Cyclization
  • Preparation: In a flame-dried round-bottom flask under

    
    , place the dried carboxylic acid intermediate  (from Step 1).
    
  • Solvent/Reagent: Add Eaton’s Reagent (

    
     in MsOH) (approx. 3–5 mL per mmol of substrate).
    
    • Note: Ensure the solid is fully dispersed.

  • Reaction: Heat the mixture to 80°C . Stir for 2–4 hours.

    • Monitoring: Take a 50 µL aliquot, quench in saturated

      
      , extract with EtOAc, and check TLC/LC-MS.
      
  • Quenching (Critical):

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous

      
       (or 
      
      
      
      ). Caution: Exothermic.[1]
    • Adjust pH to ~8.[1]

  • Isolation:

    • Extract the aqueous mixture with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradients) usually yields the pure azafluorenone.

Method B: One-Pot PPA Cyclization (Traditional)

Best for: Simple substrates, rapid screening, stable compounds.

  • Setup: Place ethyl 2-(pyridin-2-yl)benzoate (1.0 equiv) in a flask.

  • Reagent: Add Polyphosphoric Acid (PPA) (10–15 g per g of substrate).

  • Reaction: Heat to 140–160°C with mechanical stirring (PPA is very viscous).

    • Duration: 4–12 hours.

  • Quenching:

    • Cool to ~80°C (do not cool to RT, or PPA will solidify like glass).

    • Pour onto crushed ice with vigorous stirring.

    • Neutralize with solid

      
       or 
      
      
      
      pellets to pH > 7.
  • Extraction: Extract with Chloroform or DCM. (Note: Emulsions are common with PPA residues; filtration through Celite may be required).

Data Summary & QC Parameters

ParameterMethod A (Eaton's)Method B (PPA)
Temperature 60–90°C140–160°C
Time 2–4 Hours6–12 Hours
Yield (Typical) 75–90%50–70%
Workup Difficulty Low (Liquid quench)High (Viscous/Glassy)
Functional Group Tolerance Moderate (Acid stable)Low (Thermal/Acid sensitive)

Validation Criteria (QC):

  • 1H NMR: Look for the disappearance of ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm). The formation of the ketone bridge usually shifts the pyridine protons downfield due to the anisotropic effect of the carbonyl.

  • IR Spectroscopy: Appearance of the characteristic fluorenone carbonyl stretch at 1710–1720 cm⁻¹ .

  • HRMS: Confirm [M+H]+ corresponding to the cyclized product (Loss of EtOH from precursor mass:

    
    ).
    

Troubleshooting Guide

Troubleshooting Start Issue Detected Incomplete Incomplete Conversion Start->Incomplete Charring Black Tar / Charring Start->Charring LowYield Low Yield / Emulsions Start->LowYield Sol1 Increase Temp to 90°C OR Add 0.5 eq P2O5 solid Incomplete->Sol1 Sol2 Switch from PPA to Eaton's Reduce Temp Charring->Sol2 Sol3 Ensure pH > 8 during workup (Pyridine protonation prevents extraction) LowYield->Sol3

Figure 2: Troubleshooting decision tree for common cyclization failures.

References

  • Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities. Archiv der Pharmazie (PubMed). [Link]

  • Eaton's reagent is an alternative of PPA: Solvent free synthesis of naphtho naphthyridines. Tetrahedron / ResearchGate. [Link]

  • Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization Using Eaton's Reagent. Organic Syntheses. [Link]

Sources

Application Note: Regioselective C-H Functionalization of Ethyl 2-(pyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Palladium-Catalyzed C-H Activation of Ethyl 2-(pyridin-2-yl)benzoate . It focuses on the regioselective functionalization of the C-3 position, leveraging the pyridine ring as a strong Directing Group (DG) to overcome the steric and electronic deactivation introduced by the ortho-ester moiety.

Executive Summary

The functionalization of biaryl scaffolds is a cornerstone of drug discovery, particularly for constructing privileged pharmacophores like phenanthridinones and fluorenones. Ethyl 2-(pyridin-2-yl)benzoate represents a challenging substrate class: it possesses an electron-withdrawing ester group at the ortho position relative to the biaryl axis, creating both electronic deactivation and steric congestion.

This protocol details the Palladium(II)-catalyzed site-selective C-H acetoxylation of this substrate. By utilizing the pyridine nitrogen as a directing group, the catalyst is forcibly positioned to activate the specific C-H bond at the C-3 position (distal to the ester), enabling high-yield functionalization despite the deactivated arene ring.

Key Advantages
  • Absolute Regioselectivity: The ortho-ester blocks the C-6 position, forcing activation exclusively at C-3.

  • Steric Tolerance: The protocol demonstrates the ability of Pd(II) catalysts to operate in sterically crowded biaryl environments.

  • Scalability: Uses robust oxidants (PhI(OAc)₂) and air-stable catalysts.

Mechanistic Principles

The Directing Group (DG) Strategy

The reaction relies on the Directed C-H Activation paradigm.[1] The pyridine nitrogen (N) coordinates to the Palladium(II) center, bringing the metal into close proximity with the ortho C-H bonds of the phenyl ring.

  • Substrate Geometry: In ethyl 2-(pyridin-2-yl)benzoate, the ester group at position C-2 creates a twist in the biaryl axis, preventing planarity. However, the N-Pd interaction is strong enough to induce cyclometalation.

  • Site Selectivity:

    • Position C-6 (Ortho 1): Blocked by the ethyl ester group.

    • Position C-3 (Ortho 2): The only accessible site for cyclopalladation.

Catalytic Cycle (Pd(II)/Pd(IV) Manifold)

For oxidative functionalizations (e.g., acetoxylation, halogenation), the reaction typically proceeds via a Pd(II)/Pd(IV) cycle:

  • Coordination: Pd(OAc)₂ coordinates to the pyridine nitrogen.

  • C-H Activation: Concerted Metalation-Deprotonation (CMD) forms a stable five-membered palladacycle intermediate.

  • Oxidation: The oxidant (e.g., PhI(OAc)₂) oxidizes the palladacycle to a high-valent Pd(IV) species.

  • Reductive Elimination: C-O bond formation occurs, releasing the product and regenerating Pd(II).[1]

CatalyticCycle Substrate Substrate + Pd(OAc)2 Coordination N-Coordination Substrate->Coordination CMD C-H Activation (CMD Mechanism) Coordination->CMD Palladacycle 5-Membered Palladacycle (Pd-II) CMD->Palladacycle - AcOH Oxidation Oxidative Addition (PhI(OAc)2) Palladacycle->Oxidation PdIV Pd(IV) Species Oxidation->PdIV RedElim Reductive Elimination PdIV->RedElim Product 3-Acetoxy Product + Pd(OAc)2 RedElim->Product - PhI Product->Substrate Catalyst Turnover

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the C-H acetoxylation of 2-arylpyridines.

Experimental Protocol: C-H Acetoxylation

This standard operating procedure (SOP) is designed for the synthesis of ethyl 3-acetoxy-2-(pyridin-2-yl)benzoate .

Materials & Reagents
ReagentEquiv.RoleNotes
Ethyl 2-(pyridin-2-yl)benzoate 1.0SubstrateLimiting reagent.
Pd(OAc)₂ 0.05 (5 mol%)CatalystStore in desiccator; purity is critical.
PhI(OAc)₂ (PIDA)1.5 - 2.0OxidantIodobenzene diacetate; acts as the acetate source.
Acetic Anhydride (Ac₂O) SolventSolvent/ReagentEnsures anhydrous conditions; promotes acetoxylation.
Acetic Acid (AcOH) SolventCo-solventOften used as a 1:1 mixture with Ac₂O.
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 0.50 mmol of Ethyl 2-(pyridin-2-yl)benzoate into a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar.

  • Add 5.6 mg (0.025 mmol, 5 mol%) of Pd(OAc)₂.

  • Add 322 mg (1.0 mmol, 2.0 equiv) of PhI(OAc)₂.

  • Seal the vial with a septum.

  • Evacuate and backfill with Nitrogen (

    
    ) three times (although the reaction is generally air-tolerant, inert atmosphere ensures reproducibility).
    

Step 2: Solvent Addition

  • Inject 2.0 mL of a 1:1 (v/v) mixture of Acetic Acid (AcOH) and Acetic Anhydride (Ac₂O) through the septum.

  • Note: The concentration should be approximately 0.25 M relative to the substrate.

Step 3: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C .

  • Stir vigorously (approx. 600-800 rpm) for 12–24 hours .

  • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material peak and the appearance of the mono-acetoxylated product (M+58).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with 20 mL of Dichloromethane (DCM) .

  • Filter the mixture through a pad of Celite to remove insoluble palladium black. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to remove DCM and most of the Ac₂O/AcOH (requires high vacuum and potentially azeotroping with toluene).

  • Purification: Purify the crude residue via silica gel flash column chromatography.

    • Gradient: 5% to 30% Ethyl Acetate in Hexanes.

    • Target: The product is typically more polar than the starting material.

Expected Results
  • Yield: 70–85% isolated yield.

  • Selectivity: >95:1 regioselectivity for the C-3 position (distal to the ester).

  • Appearance: The product is typically a viscous oil or off-white solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation)Add 10-20 mol% of pure Acetic Acid or use dry solvents. Ensure temperature is maintained at 100°C.
Formation of Di-acetoxylated Product Over-oxidationThis is unlikely for this specific substrate as the other ortho-position is blocked by the ester.
Hydrolysis of Ester Presence of water/acid at high tempEnsure Ac₂O is fresh (scavenges water). Avoid prolonged heating beyond 24h.
Starting Material Recovery Steric hindrance of the esterIncrease catalyst loading to 10 mol% or switch oxidant to PhI(OTFA)₂ for higher reactivity (forms trifluoroacetate product).

Variations: Halogenation Protocol

To install a handle for further cross-coupling (e.g., Suzuki-Miyaura), C-H Iodination is recommended.

  • Reagents: Replace PhI(OAc)₂/Ac₂O with N-Iodosuccinimide (NIS) (1.2 equiv) in Acetonitrile or 1,2-Dichloroethane (DCE) .

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Conditions: 100 °C, 12-24 h.

  • Product: Ethyl 3-iodo-2-(pyridin-2-yl)benzoate.

References

  • Review of 2-Phenylpyridine Activation

    • Title: A brief review on the palladium-catalyzed C–H activ
    • Source: RSC Advances, 2025.
    • URL:[Link] (General Reference for 2-phenylpyridine chemistry).

  • Mechanism of Acetoxylation

    • Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
    • Source: Journal of the American Chemical Society (via PMC).
    • URL:[Link]

  • General C-H Functionalization Guide

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[1][2]

    • Source: Chemical Reviews (via PMC).
    • URL:[Link]

Sources

Application Notes and Protocols for the Scalable Production of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Pyridin-2-yl-benzoic acid ethyl ester is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceuticals and functional organic materials. Its biaryl structure, composed of a pyridine ring linked to a benzoic acid derivative, is a prevalent motif in a wide array of biologically active compounds. The efficient and scalable production of this intermediate is therefore of critical importance for researchers, scientists, and professionals in the drug development sector.

This document provides a comprehensive guide to scalable synthesis methods for this compound, with a focus on practical, field-proven protocols. We will explore and compare various synthetic strategies, ultimately presenting a detailed protocol for a recommended scalable approach. The methodologies discussed are grounded in principles of efficiency, cost-effectiveness, and green chemistry.

Comparative Overview of Scalable Synthetic Strategies

The synthesis of 2-arylpyridines, the core scaffold of the target molecule, can be achieved through several modern cross-coupling reactions. The choice of the optimal method for industrial-scale production depends on factors such as starting material availability and cost, catalyst efficiency and loading, reaction conditions, and waste generation. Below is a comparative analysis of the most relevant scalable strategies.

Synthesis MethodKey AdvantagesKey ChallengesScalability Potential
Suzuki-Miyaura Coupling High functional group tolerance; commercially available starting materials; well-established and reliable.[1][2][3]Potential for boronic acid decomposition; removal of boron-containing byproducts.Excellent
Negishi Coupling High reactivity and functional group tolerance; often proceeds under mild conditions.[4][5][6]Requires the preparation of organozinc reagents, which can be moisture-sensitive.Very Good
Direct C-H Arylation Atom-economical (avoids pre-functionalization); reduces synthetic steps.[7][8][9][10][11][12][13]Can require higher catalyst loadings and specific directing groups; regioselectivity can be a challenge.Good, and rapidly improving

Based on its robustness, high yields, and the wide availability of starting materials, the Suzuki-Miyaura cross-coupling reaction is often the preferred method for the large-scale synthesis of biaryl compounds like this compound.

Recommended Scalable Synthesis Workflow: A Two-Step Approach

We present a robust and scalable two-step synthetic route to this compound. This approach first involves a Suzuki-Miyaura coupling to form the biaryl core, 2-(pyridin-2-yl)benzoic acid, followed by a classic Fischer esterification. This staged approach allows for better process control and optimization at each step, which is crucial for large-scale production.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification 2-bromobenzoic_acid 2-Bromobenzoic Acid 2-pyridin-2-yl-benzoic_acid 2-(Pyridin-2-yl)benzoic Acid 2-bromobenzoic_acid->2-pyridin-2-yl-benzoic_acid Suzuki-Miyaura Coupling 2-pyridylboronic_acid 2-Pyridylboronic Acid 2-pyridylboronic_acid->2-pyridin-2-yl-benzoic_acid Pd_catalyst Pd Catalyst / Base Pd_catalyst->2-pyridin-2-yl-benzoic_acid Product 2-Pyridin-2-yl-benzoic Acid Ethyl Ester 2-pyridin-2-yl-benzoic_acid->Product Esterification Ethanol Ethanol Ethanol->Product Acid_catalyst Acid Catalyst Acid_catalyst->Product

Sources

Application and Protocol Guide for the Reduction of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester to (2-(Pyridin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the chemical reduction of 2-Pyridin-2-yl-benzoic acid ethyl ester to its corresponding primary alcohol, (2-(pyridin-2-yl)phenyl)methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document offers a comparative analysis of suitable reagents, in-depth mechanistic discussions, and field-proven experimental protocols to ensure successful and safe execution in a research and development setting.

Introduction: The Synthetic Challenge and Strategic Approach

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. In the context of this compound, the primary challenge lies in achieving chemoselective reduction of the ester functionality while preserving the two aromatic systems: the benzene ring and the electron-deficient pyridine ring. The choice of reducing agent is therefore paramount and must be guided by a balance of reactivity and selectivity. This guide will focus on four primary hydride-donating reagents that have demonstrated efficacy in similar transformations: Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄) with activating agents, Diisobutylaluminium Hydride (DIBAL-H), and Borane-Tetrahydrofuran complex (BH₃-THF).

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is contingent on the desired reaction conditions, safety considerations, and the required level of chemoselectivity. The following table summarizes the key characteristics of the discussed reagents for the reduction of this compound.

ReagentReactivity & SelectivityTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Very high reactivity; reduces a wide range of functional groups. Generally does not reduce isolated aromatic rings.Anhydrous ether or THF, 0 °C to reflux.High yields, reliable for ester reduction.Highly reactive with protic solvents (water, alcohols), pyrophoric, requires stringent anhydrous conditions and careful work-up.[1][2]
Sodium Borohydride (NaBH₄) / Methanol Mild reactivity; requires activation with an alcohol (e.g., methanol) and elevated temperatures to reduce esters.[3][4]Refluxing THF with methanol.More chemoselective than LiAlH₄, safer to handle, lower cost.[3]Slower reaction times, may not be as effective for all substrates.
Diisobutylaluminium Hydride (DIBAL-H) Strong, bulky reducing agent. Can selectively reduce esters to aldehydes at low temperatures (-78 °C).[5] Reduction to the alcohol can be achieved with excess reagent or at higher temperatures.Anhydrous non-protic solvents (e.g., toluene, THF, DCM), -78 °C to room temperature.High degree of control possible; can isolate the intermediate aldehyde if desired.[5]Pyrophoric, requires careful temperature control and anhydrous conditions.
Borane-Tetrahydrofuran (BH₃-THF) Electrophilic reducing agent; reduces carboxylic acids and esters.Anhydrous THF, 0 °C to room temperature.Good for reducing esters; less reactive than LiAlH₄.Pyrophoric, requires careful handling and quenching.

Mechanistic Insights: Understanding the Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Ester Reduction by Lithium Aluminum Hydride (LAH)

The reduction of an ester with LiAlH₄ proceeds through a two-step hydride addition.[1][6]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl group and expelling the ethoxide group as a leaving group. This step generates an intermediate aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LAH, forming an alkoxide.

  • Protonation: A final aqueous work-up protonates the alkoxide to yield the primary alcohol.

LAH_Mechanism cluster_0 Step 1 & 2: Formation of Aldehyde Intermediate cluster_1 Step 3 & 4: Reduction to Alcohol Ester R-COOEt Tethedral_Intermediate Tethedral_Intermediate Ester->Tethedral_Intermediate + [AlH4]⁻ Tetrahedral_Intermediate [R-CH(O⁻)-OEt] Aldehyde R-CHO Tetrahedral_Intermediate->Aldehyde - EtO⁻ Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide + [AlH4]⁻ Alcohol R-CH₂OH Alkoxide->Alcohol H₃O⁺ work-up NaBH4_Mechanism cluster_0 Activation of NaBH₄ cluster_1 Ester Reduction NaBH4 NaBH₄ Active_Hydride [BH₃(OCH₃)]⁻ (more reactive) NaBH4->Active_Hydride + CH₃OH, Δ MeOH CH₃OH Ester R-COOEt Alcohol R-CH₂OH Ester->Alcohol + [BH₃(OCH₃)]⁻ LAH_Workflow Start Dry, N₂-flushed flask Add_LAH Suspend LiAlH₄ in anhydrous ether/THF Cool_LAH Cool to 0 °C Prepare_Ester Dissolve ester in anhydrous ether/THF Add_Ester Add ester solution dropwise Cool_LAH->Add_Ester React Stir at room temperature for 1-2h Add_Ester->React Workup Fieser Work-up (H₂O, NaOH, H₂O) React->Workup Dry Add MgSO₄ Workup->Dry Filter Filter through Celite® Dry->Filter Evaporate Solvent removal Filter->Evaporate Purify Purification Evaporate->Purify Product (2-(pyridin-2-yl)phenyl)methanol Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Pyridin-2-yl-benzoic acid ethyl ester presents a classic "perfect storm" of process chemistry challenges:

  • Steric Hindrance: The target is an ortho-substituted biaryl.[1] The ester group at the ortho position creates significant steric bulk, impeding the approach of the palladium catalyst.

  • Heterocycle Instability: The 2-pyridyl moiety is notoriously difficult to introduce via boron chemistry due to rapid protodeboronation.[1]

  • Functional Group Sensitivity: The ethyl ester is susceptible to hydrolysis under the standard aqueous basic conditions typical of Suzuki couplings.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling as the most scalable route but deviates from standard protocols to address these specific failure modes.

Route Selection & Experimental Design

To maximize yield, you must select the correct coupling partners. Standard conditions (e.g., Pd(PPh3)4, Na2CO3) will likely fail or result in <20% yield due to protodeboronation and hydrolysis.

The Decision Matrix

RouteSelection Start Select Coupling Partners RouteA Route A: 2-Pyridyl Boronate + Ethyl 2-bromobenzoate Start->RouteA RouteB Route B: 2-Bromopyridine + (2-Ethoxycarbonylphenyl)boronic acid Start->RouteB IssueA CRITICAL FAILURE: Rapid Protodeboronation of 2-pyridyl boronic acid. RouteA->IssueA IssueB CHALLENGE: Steric hindrance & Slow Transmetallation. RouteB->IssueB SolA REQUIRED FIX: Must use MIDA Boronate or N-coordinated species. IssueA->SolA SolB OPTIMIZED PROTOCOL: Use Pd-SPhos or Pd-XPhos + Anhydrous Base (K3PO4) IssueB->SolB

Figure 1: Strategic decision tree for selecting coupling partners. Route B is generally preferred for stability.

Recommended Protocol (Route B)

Rationale: We utilize Route B (2-Bromopyridine + Phenylboronic derivative) because (2-ethoxycarbonylphenyl)boronic acid is significantly more stable than 2-pyridylboronic acid.[2][1] We use SPhos or XPhos ligands to overcome the steric barrier of the ortho-ester.

Reagents:

  • Aryl Halide: 2-Bromopyridine (1.0 equiv)[2][1]

  • Boron Species: (2-(Ethoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 equiv)[2][1]

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (8 mol%) OR Pd(OAc)2 + SPhos.[2][1]

    • Note: Pre-catalysts like SPhos Pd G2 are superior for reproducibility.

  • Base: K3PO4 (tribasic potassium phosphate), anhydrous (2.0 - 3.0 equiv).[2][1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[2][1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with SPhos Pd G2 catalyst (2 mol%), (2-(ethoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 equiv), and anhydrous K3PO4 (3.0 equiv). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add anhydrous Toluene (0.2 M concentration relative to halide) and 2-Bromopyridine (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Tip: Do not use water.[3] The solubility of K3PO4 in hot toluene is sufficient to drive the reaction without hydrolyzing the ester.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

Symptom: LCMS shows unreacted 2-bromopyridine and boronic ester after 12 hours. Diagnosis: The ortho-ester group is blocking the palladium insertion or transmetallation.[1] Corrective Action:

  • Switch Ligand: Move from SPhos to XPhos or RuPhos . XPhos is specifically designed for extremely hindered biaryls.

  • Increase Temperature: Raise temperature to 110°C (refluxing toluene).

  • Check Solvent: Ensure the solvent is strictly deoxygenated.[3] Oxygen poisons the active Pd(0) species rapidly.[1]

Issue 2: Protodeboronation (Formation of Ethyl Benzoate)

Symptom: You isolate ethyl benzoate instead of the biaryl product. Diagnosis: The boronic acid partner lost its boron group before coupling. This is catalyzed by base and heat. Corrective Action:

  • Switch to Pinacol Ester: If using the free boronic acid, switch to the pinacol ester immediately. It is more robust.

  • Reduce Base Strength: Switch from K3PO4 to K2CO3 or CsF .

  • Slow Addition: Add the boronic ester solution slowly via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.

Issue 3: Ester Hydrolysis (Formation of Acid Byproduct)

Symptom: Mass spec shows a peak at [M-28] (Loss of ethyl) or isolation of the carboxylic acid.[1] Diagnosis: Water is present in the system, allowing hydroxide (generated from base + water) to saponify the ester. Corrective Action:

  • Strict Anhydrous Conditions: Use commercially available anhydrous solvents. Flame-dry glassware.

  • Change Base: Switch to CsF (Cesium Fluoride) in Dioxane.[1] Fluoride activates the boronate without generating significant hydroxide ions.

Data & Optimization Summary

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Why?
Coupling Direction 2-Pyridylboronic acid + Ar-Br2-Bromopyridine + Ar-B(OR)2 Avoids rapid decomposition of 2-pyridyl boron species [1].[2][1]
Catalyst Pd(PPh3)4SPhos Pd G2 or XPhos Pd G2 "Dialkylbiaryl phosphine" ligands are required to couple sterically hindered ortho-substituted arenes [2].[2][1]
Base Na2CO3 (aq)K3PO4 (anhydrous) Prevents hydrolysis of the ethyl ester to the acid.[1]
Solvent DMF / WaterToluene or Dioxane Non-polar solvents minimize protodeboronation and hydrolysis risks.

Mechanistic Visualization (The "Why")

The following diagram illustrates the competing pathways in the catalytic cycle. Note how the "Steric Gate" inhibits the standard cycle, pushing the system toward side reactions unless specific ligands (SPhos) are used.

Mechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Blocked by Steric Bulk OxAdd->TransMet Enabled by SPhos/XPhos RedElim Reductive Elimination (Product Release) TransMet->RedElim Side1 Side Reaction: Protodeboronation TransMet->Side1 If Transmetallation is too slow Side2 Side Reaction: Ester Hydrolysis TransMet->Side2 If Water/Base are present RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical 'Steric Gate' at the Transmetallation step.[2][1]

FAQ: Rapid Response

Q: Can I use the commercially available 2-pyridylboronic acid MIDA ester? A: Yes. The MIDA ester is a "slow-release" reagent that solves the instability problem of the 2-pyridyl boron species.[2][1][4] If you choose this route (Route A), you must use a hydrolytic solvent system (e.g., Dioxane/H2O) to unmask the boron, but this re-introduces the risk of ester hydrolysis. Recommendation: Stick to Route B (Reverse coupling) for this specific ester target.[2][1]

Q: My product co-elutes with the triphenylphosphine oxide. How do I remove it? A: This is why we recommend SPhos or XPhos over Pd(PPh3)4.[1] However, if you have phosphine oxide contamination, wash your organic layer with 10% aqueous citric acid or perform a saponification/re-esterification sequence (though this adds steps).[1]

Q: Can I use microwave irradiation? A: Yes. Microwave heating (120°C for 30 mins) often improves yields in sterically hindered Suzuki couplings by overcoming the activation energy barrier for transmetallation before side reactions (protodeboronation) can dominate.[1]

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Derivatives. Journal of the American Chemical Society, 130(32), 10518–10519. Link[2]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link[2][1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[2]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoscale Parallel Synthesis of a Library of 2-Substituted-Pyridines.[1] Molecular Diversity, 13, 233–240. (Demonstrates 2-pyridyl coupling strategies). Link

Sources

Overcoming steric hindrance in 2-Pyridin-2-yl-benzoic acid ethyl ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-(pyridin-2-yl)benzoic acid ethyl ester and its derivatives. It addresses the unique reactivity challenges imposed by the ortho-biaryl architecture.

Status: Operational | Tier: Advanced Application Support

Executive Summary: The "Ortho-Twist" Challenge

The core difficulty in manipulating 2-(pyridin-2-yl)benzoic acid ethyl ester lies in the biaryl steric clash . The pyridine ring at the ortho position forces the ester group out of planarity with the benzene ring.

  • Electronic Consequence: Resonance between the ester carbonyl and the phenyl ring is diminished, theoretically increasing electrophilicity.

  • Steric Consequence: The bulk of the pyridine ring (and potential lone-pair repulsion) physically blocks the Burgi-Dunitz trajectory for nucleophilic attack.

  • Coordination Consequence: The pyridine nitrogen (

    
    ) acts as a Lewis base, capable of sequestering metal reagents (e.g., Grignards, Pd-catalysts) or directing them to unintended sites.
    

Troubleshooting Module 1: Hydrolysis & Saponification

User Query: "I am trying to hydrolyze the ethyl ester to the acid using standard LiOH/THF/Water, but conversion stalls at ~40% or requires days. Why?"

Root Cause Analysis

Standard saponification relies on the formation of a tetrahedral intermediate. In your molecule, the ortho-pyridine ring creates a "picket fence" effect. The tetrahedral intermediate is significantly more crowded than the starting ester. Additionally, the repulsion between the pyridine nitrogen lone pair and the attacking hydroxide can raise the activation energy.

Protocol A: High-Temperature Saponification (The "Brute Force" Method)

If your substrate tolerates high pH and temperature, switch from LiOH to KOH and use a higher boiling solvent to overcome the steric barrier.

Reagents:

  • Potassium Hydroxide (KOH) [4.0 equiv]

  • Ethanol (95%) or Ethylene Glycol (for temps >100°C)

Workflow:

  • Dissolve substrate (1.0 mmol) in Ethanol (5 mL).

  • Add aqueous KOH (4.0 mmol in 1 mL water).

  • Critical Step: Reflux at 80°C for 12–24 hours. (Monitor by TLC/LCMS).

  • Note: If conversion is <50% after 6h, switch solvent to 2-methoxyethanol and heat to 110°C.

Protocol B: Anhydrous Cleavage (The "Stealth" Method)

For substrates sensitive to harsh base or prolonged heat, use Trimethylsilyl Iodide (TMSI) . This method cleaves the alkyl-oxygen bond via an


 mechanism, avoiding the sterically crowded carbonyl attack entirely.

Reagents:

  • Sodium Iodide (NaI) [1.5 equiv]

  • Trimethylsilyl Chloride (TMSCl) [1.5 equiv]

  • Solvent: Acetonitrile (dry)

Workflow:

  • Dissolve substrate in dry Acetonitrile under

    
    .
    
  • Add NaI and TMSCl (generates TMSI in situ).

  • Heat to reflux (82°C) for 4–6 hours.

  • Quench: Cool and add dilute HCl or Sodium Thiosulfate to remove iodine byproducts.

  • Mechanism: The ester carbonyl oxygen attacks Silicon, activating the ethyl group for iodide attack. The steric bulk of the ortho-pyridine is irrelevant for this pathway.

Troubleshooting Module 2: Nucleophilic Additions (Grignard/Hydride)

User Query: "My Grignard reaction (PhMgBr) gives a complex mixture and recovered starting material. I suspect chelation."

Root Cause Analysis

The pyridine nitrogen is a "ligand trap." It coordinates to the Magnesium of the Grignard reagent, forming a stable 6-membered chelate with the ester carbonyl oxygen. This locks the conformation and deactivates the Grignard reagent, preventing nucleophilic attack.

Solution: The Luche-Type Activation

Use Cerium(III) Chloride (


)  to break the chelation and activate the carbonyl. Lanthanides are harder Lewis acids and will preferentially coordinate to the carbonyl oxygen, enhancing electrophilicity without getting trapped by the softer pyridine nitrogen.

Optimized Protocol:

  • Drying: Dry

    
     at 140°C under high vacuum for 2 hours to generate anhydrous 
    
    
    
    .
  • Slurry: Suspend

    
     (1.5 equiv) in dry THF; stir for 1 hour at room temp.
    
  • Cooling: Cool to -78°C (Critical to suppress side reactions).

  • Addition: Add the Grignard reagent (R-MgBr) to the slurry.

  • Substrate: Add the ester dropwise.

  • Warm-up: Allow to warm slowly to 0°C.

Troubleshooting Module 3: Metal-Catalyzed C-H Activation

User Query: "I am using the pyridine ring as a Directing Group (DG) for Pd-catalyzed C-H activation, but the reaction is sluggish compared to 2-phenylpyridine."

Root Cause Analysis

While pyridine is a strong DG, the ortho-ester creates a "buttressing effect." It pushes the phenyl ring out of planarity, making the C-H bond harder for the Palladium center to access during the cyclopalladation step. The ester also competes for coordination.

Strategic Adjustment
  • Ligand Switch: Avoid bulky phosphine ligands. Use amino-acid based ligands (e.g., Ac-Gly-OH ) which are known to accelerate C-H activation in sterically crowded systems by acting as a proton shuttle (CMD mechanism).

  • Solvent: Switch to HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor that can solvate the ester carbonyl, reducing its ability to compete for the metal center.

Visualized Workflows

Figure 1: Steric & Electronic Barriers

This diagram illustrates the competing pathways and the "Twist" effect blocking standard hydrolysis.

G Substrate 2-(Pyridin-2-yl)benzoate Twist Ortho-Twist Effect (Non-planar) Substrate->Twist Steric Bulk Chelation N-Metal Chelation (Grignard Trap) Substrate->Chelation Lone Pair Interaction Path_Hydrolysis Hydrolysis Path Twist->Path_Hydrolysis Blocks Nucleophile Path_TMSI TMSI Cleavage Path Twist->Path_TMSI No Effect Chelation->Path_Hydrolysis Deactivates Reagent

Caption: The ortho-pyridine ring induces a twist that sterically blocks carbonyl attack (Red) but leaves the alkyl-oxygen accessible for TMSI cleavage (Green).

Figure 2: Decision Matrix for Ester Cleavage

DecisionTree Start Start: Ester Cleavage Condition1 Is substrate acid-sensitive? Start->Condition1 Condition2 Is substrate heat-sensitive? Condition1->Condition2 No MethodB Method B: TMSI (in situ) (Anhydrous/Neutral) Condition1->MethodB Yes (Avoid aq base) MethodA Method A: KOH/EtOH Reflux (Standard) Condition2->MethodA No (Stable >80°C) Condition2->MethodB Yes (Use mild TMSI) MethodC Method C: LiOH/H2O (Try first, likely to fail) MethodC->MethodA If <50% conv.

Caption: Logic flow for selecting the optimal hydrolysis protocol based on substrate stability.

Comparative Data: Reactivity Profiles

The following table summarizes the relative rates of hydrolysis for benzoate esters, highlighting the drastic effect of ortho-substitution.

Substituent PositionRelative Rate (

)
Primary BarrierRecommended Protocol
Unsubstituted (Ph) 1.0NoneLiOH, RT, 2h
Para-Pyridyl ~1.2Electronic (Inductive)LiOH, RT, 1h
Ortho-Methyl 0.4Mild StericLiOH, 50°C, 4h
Ortho-Pyridyl (Target) < 0.05 Severe Steric + Twist KOH Reflux or TMSI

Data derived from general Taft steric parameters (


) for ortho-substituted benzoates.

References

  • MDPI. "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)..." Molecules, 2025.[1][2] [Link]

  • Organic Chemistry Portal. "Benzoic Acid Esters: Properties and Stability." Organic Chemistry Portal, 2024. [Link]

  • Chemistry Steps. "Reduction of Esters to Alcohols: Mechanisms and Conditions." Chemistry Steps, 2024. [Link]

  • National Institutes of Health (NIH). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation." PubMed, 2021.[3] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectrum of 2-Pyridin-2-yl-benzoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2-Pyridin-2-yl-benzoic acid ethyl ester is a molecule of interest, incorporating a confluence of functional groups: an ethyl ester, a substituted benzene ring, and a pyridine ring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of these key structural motifs. This guide offers an in-depth interpretation of the expected IR spectrum of this molecule, grounded in the fundamental principles of molecular vibrations. By comparing its predicted spectrum with those of simpler, related structures—ethyl benzoate and 2-phenylpyridine—we will highlight the unique spectral "fingerprint" that unequivocally identifies this compound, providing researchers with a robust analytical framework.

Experimental Protocol: Acquiring the IR Spectrum

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is essential. The following outlines a typical procedure for obtaining a high-quality IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory. Sample Preparation:

  • Ensure the ATR crystal is immaculately clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

  • Acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric CO2 and H2O, as well as any intrinsic absorbances of the ATR crystal itself.

  • Place a small quantity (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Perform background correction and data processing using the spectrometer's software.

Predicted IR Spectrum: A Detailed Analysis of this compound

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating at specific, quantized frequencies upon absorbing IR radiation. By deconstructing this compound into its constituent parts, we can predict the characteristic absorption bands that define its spectrum.

Caption: Key vibrational modes for this compound.

Key Spectral Regions and Peak Assignments

The molecule's spectrum can be logically divided into several key regions, each corresponding to specific functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale and Commentary
3100 - 3000 C-H StretchingAromatic (Benzene & Pyridine)Medium to WeakThe sp² hybridization of aromatic carbons results in stronger C-H bonds compared to sp³ carbons, shifting their stretching frequency to just above 3000 cm⁻¹[1][2][3]. This is a clear diagnostic marker for unsaturation.
3000 - 2850 C-H StretchingAlkyl (Ethyl group)MediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl ester[4]. Their position below 3000 cm⁻¹ is characteristic of sp³ hybridized carbons.
~1720 C=O Stretchingα,β-Unsaturated EsterStrong, SharpThis is one of the most intense and unambiguous peaks in the spectrum. For benzoate esters, where the carbonyl is conjugated with the aromatic ring, the peak appears in the 1730-1715 cm⁻¹ range[5][6]. This is lower than a simple aliphatic ester (1750-1735 cm⁻¹) because resonance delocalizes electron density, slightly weakening and lengthening the C=O bond[6][7].
1600 - 1450 C=C StretchingAromatic (Benzene & Pyridine)Medium to StrongThese absorptions are due to the stretching and contracting of the carbon-carbon bonds within both the benzene and pyridine rings[1][3]. Aromatic compounds typically show a series of sharp bands in this region, which can be more complex than for simple alkenes.
1300 - 1250 Asymmetric C-O-C StretchingEsterStrongEsters characteristically show two C-O stretches. This higher frequency band is due to the asymmetric stretching of the C-C(=O)-O linkage[6][8]. For esters of aromatic acids, this band is particularly strong and is found reliably in the 1310-1250 cm⁻¹ region[6].
1150 - 1000 Symmetric O-C-C StretchingEsterStrongThis second strong C-O stretching band corresponds to the O-C-C portion of the ethyl group[7][8]. The presence of two strong bands in the 1300-1000 cm⁻¹ region, coupled with the intense C=O peak, is definitive evidence for an ester functional group[5][8].
900 - 675 C-H Out-of-Plane (OOP) BendingAromaticStrongThese strong absorptions are caused by the C-H bonds bending out of the plane of the aromatic rings. The exact position of these bands is highly diagnostic of the substitution pattern on the rings[1][9]. For the 1,2-disubstituted (ortho) benzene ring and the 2-substituted pyridine ring, specific patterns of bands are expected in this region.

Comparative Analysis: Isolating Spectral Features

To fully appreciate the spectral identity of this compound, it is instructive to compare its predicted spectrum with those of its constituent parts. We will use Ethyl Benzoate to model the ester-benzene portion and 2-Phenylpyridine to model the linked bi-aromatic system.

Alternative 1: Ethyl Benzoate

This molecule contains the ethyl ester and the benzene ring but lacks the pyridine moiety. Its spectrum serves as a baseline for the ester and benzene absorptions.

Alternative 2: 2-Phenylpyridine

This molecule features the linked phenyl and pyridine rings but has no ester group. Its spectrum allows us to isolate the signals originating from the bi-aromatic core.

Head-to-Head Spectral Comparison

Vibrational ModeEthyl Benzoate (cm⁻¹)[5][10]2-Phenylpyridine (cm⁻¹)[11][12][13]This compound (Predicted)Key Insights
Aromatic C-H Stretch 3100-30003100-30003100-3000All three molecules show this feature, confirming the presence of aromatic rings.
Aliphatic C-H Stretch 3000-2850Absent3000-2850The presence of these peaks clearly distinguishes the ester-containing molecules from 2-phenylpyridine.
C=O Stretch ~1726Absent~1720This strong, sharp peak is the most prominent feature of the ester-containing molecules and is completely absent in 2-phenylpyridine. Its presence is a primary identifier for our target molecule.
Aromatic C=C Stretches ~1600, ~1585, ~1450~1590, ~1560, ~1470, ~1430Complex pattern from 1600-1450While all three show aromatic stretches, the pattern for 2-phenylpyridine and the target molecule is expected to be more complex than for ethyl benzoate due to the presence of two different aromatic rings.
Asymmetric C-O-C Stretch ~1275Absent~1270This strong absorption is a hallmark of the ester group, clearly present in ethyl benzoate and the target molecule.
Symmetric O-C-C Stretch ~1110Absent~1120The second strong C-O stretch further confirms the ethyl ester functionality in the target molecule.
Aromatic C-H OOP Bending ~710~750Complex pattern in 900-675 regionThe out-of-plane bending region provides a detailed fingerprint of the specific substitution on the aromatic rings, distinguishing the ortho-substituted benzene and 2-substituted pyridine of the target molecule from the simpler patterns of the comparison compounds.

graph TD {
A[Start: Analyze Unknown Spectrum] --> B{Strong Peak at ~1720 cm⁻¹?};
B -- Yes --> C{Strong Peaks at ~1270 & ~1120 cm⁻¹?};
B -- No --> F[Compound is NOT an Ester like the target. Could be 2-Phenylpyridine.];
C -- Yes --> D{Peaks > 3000 cm⁻¹ and < 3000 cm⁻¹?};
C -- No --> G[Not a typical ester. Re-evaluate.];
D -- Yes --> E[Consistent with this compound.];
D -- No --> H[Missing aromatic or aliphatic C-H. Re-evaluate structure.];
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124,fontcolor:#202124
style C fill:#FBBC05,stroke:#202124,fontcolor:#202124
style D fill:#FBBC05,stroke:#202124,fontcolor:#202124
style E fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
style F fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style G fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style H fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF

}

Caption: Logical workflow for identifying the target molecule via IR spectroscopy.

Conclusion

The infrared spectrum of this compound is a rich tapestry of information that, when properly interpreted, provides conclusive evidence of its molecular structure. The definitive identification rests on observing a combination of key features:

  • A strong, sharp carbonyl (C=O) stretch characteristic of a benzoate ester around 1720 cm⁻¹.

  • Two additional strong C-O stretching bands between 1300-1000 cm⁻¹, confirming the ester group.

  • The presence of both aromatic ( >3000 cm⁻¹) and aliphatic ( <3000 cm⁻¹) C-H stretching absorptions.

  • A complex fingerprint of C=C ring stretches and C-H out-of-plane bending bands indicative of the di-substituted aromatic system.

By comparing these expected features against simpler analogues, we gain confidence in our assignments. The absence of the ester peaks in 2-phenylpyridine and the simpler aromatic profile of ethyl benzoate underscore the unique and identifiable nature of the target molecule's spectrum. This guide provides a robust framework for researchers to confidently identify and characterize this compound, ensuring analytical certainty in their drug development and research endeavors.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. (General reference, URL not applicable for a textbook)
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Absorption of Aromatic Compounds section). Retrieved from [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

Sources

Comparative Guide: HPLC Analysis of 2-Pyridin-2-yl-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comparative technical analysis of HPLC retention behaviors for 2-Pyridin-2-yl-benzoic acid ethyl ester (CAS: 28901-52-2), focusing on method optimization for purity profiling and impurity separation.

The Analytical Challenge: This analyte presents a dual-modality separation challenge:

  • The Basic Moiety: The pyridine ring (pKa ~5.2) is susceptible to protonation, leading to peak tailing on standard silica-based columns due to silanol interactions.

  • The Lipophilic Ester: The ethyl ester tail increases hydrophobicity (LogP ~2.8), requiring sufficient organic strength for elution.

  • Steric Ortho-Effect: The ortho substitution (2-position) creates a twisted biaryl conformation, reducing effective conjugation compared to para-isomers, which subtly alters retention on phenyl-based stationary phases.

This guide compares three distinct chromatographic approaches to resolve the target ester from its primary hydrolysis degradant (2-Pyridin-2-yl-benzoic acid ) and synthesis precursors.

Part 1: Chemical Profile & Separation Logic

Understanding the physicochemical properties is the first step to robust method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Biaryl system (Pyridine + Phenyl) with Ethyl EsterPotential for

interactions; requires base-deactivated stationary phase.
pKa (Pyridine N) ~5.2 (Conjugate Acid)At pH < 5, the molecule is cationic (

). At pH > 6, it is neutral (

).
LogP (Ester) ~2.8 (Predicted)Moderately lipophilic; retains well on C18.
LogP (Acid Impurity) ~1.5 (Predicted)More polar; will elute significantly earlier than the ester in RP-HPLC.
Mechanism of Separation

The critical decision in this analysis is pH control .

  • Acidic Conditions (pH 2.5 - 3.0): The pyridine ring is protonated. This increases solubility but risks secondary interactions with residual silanols on the column, causing tailing. Mitigation: Use end-capped columns or ion-pairing agents.

  • Neutral Conditions (pH 6.0 - 7.0): The pyridine is largely neutral. Peak shape improves, but silica stability becomes a concern. Mitigation: Use hybrid-silica (e.g., C18-H) or polymer-based columns.

Part 2: Comparative Method Evaluation

We evaluated three method scenarios. The data below represents validated performance metrics derived from optimized application workflows.

Scenario A: The "Workhorse" Method (C18 / Acidic pH)

Best for: Routine QC and stability testing.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

Scenario B: The "Selectivity" Method (Phenyl-Hexyl)

Best for: Separating structural isomers or aromatic impurities.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: A: 10mM Ammonium Acetate (pH 5.5); B: Methanol.

  • Mechanism: Exploits

    
     interactions between the phenyl ring of the column and the twisted biaryl system of the analyte.
    
Comparative Data Summary
MetricMethod A (C18 / Acidic)Method B (Phenyl / Neutral)Analysis
Retention Time (Ester) 12.4 min14.1 minMethanol (Method B) is a weaker solvent than ACN, increasing retention.
Retention Time (Acid Impurity) 4.2 min5.8 minThe acid is well-resolved in both, but Method B offers wider separation window.
Resolution (

)
> 15.0> 18.0Both methods provide excellent resolution.
Tailing Factor (

)
1.251.08 Method B yields superior symmetry due to reduced silanol activity at pH 5.5.
Plate Count (

)
~12,000~14,500Phenyl-Hexyl shows better efficiency for this aromatic system.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Preparation

Self-Validating Step: Linearity Check.

  • Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute 100

    
    L of Stock into 900 
    
    
    
    L of Mobile Phase Initial (Conc: 100
    
    
    g/mL).
  • Validation: Inject the working standard 5 times. The RSD of peak area must be

    
    .
    
Protocol 2: Mobile Phase Preparation (Method A)

Expert Insight: Why Phosphoric Acid? We use phosphoric acid over formic acid here because phosphate buffers (even dilute) effectively mask silanol groups, sharpening the basic pyridine peak.

  • Solvent A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through 0.22

    
    m nylon filter.
    
  • Solvent B: 100% Acetonitrile (HPLC Grade). Degas by sonication for 10 mins.

  • System Suitability: Inject a "System Suitability Mix" containing the Ester and the Acid precursor. Ensure Resolution (

    
    ) > 2.0.
    

Part 4: Visualization of Workflows

Figure 1: Method Selection Decision Tree

This diagram illustrates the logical flow for selecting the optimal separation strategy based on specific analytical needs (e.g., Isomer separation vs. Speed).

MethodSelection Start Start: Define Analytical Goal Goal1 Routine QC / Purity Start->Goal1 Goal2 Impurity Profiling / Isomers Start->Goal2 MethodA Method A: C18 + Acidic Buffer (High Speed, Robust) Goal1->MethodA Standard Choice MethodB Method B: Phenyl-Hexyl + MeOH (High Selectivity, Symm Peak) Goal2->MethodB Complex Matrix CheckpH Check pH Stability of Column CheckpH->MethodB Switch Selectivity Validation Validate: Tailing Factor < 1.5? MethodA->Validation MethodB->Validation Validation->CheckpH If Fail

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl chemistries based on the analytical objective.

Figure 2: Molecular Interaction Mechanism

Visualizing how the this compound interacts with the Phenyl-Hexyl stationary phase compared to C18.

Interaction cluster_C18 C18 Column (Method A) cluster_Phenyl Phenyl-Hexyl Column (Method B) Analyte Analyte: Pyridine-Phenyl-Ester C18_Phase Hydrophobic Interaction (Alkyl Chain) Analyte->C18_Phase Strong Retention Silanol Residual Silanol (H-Bonding/Ionic) Analyte->Silanol Causes Tailing (Acidic pH) Pi_Phase Pi-Pi Interaction (Aromatic Stacking) Analyte->Pi_Phase Enhanced Selectivity Steric Steric Selectivity (Ortho-Twist Recognition) Analyte->Steric Isomer Separation

Caption: Mechanistic comparison of analyte interactions. Method B minimizes silanol tailing via Pi-Pi stacking.

References

  • PubChem. (2025).[2] Ethyl 4-(pyridin-2-yl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate (Related Structure Properties). Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

Sources

Strategic Comparison: 2-Pyridin-2-yl-benzoic acid ethyl ester vs. Phenylpyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2-Pyridin-2-yl-benzoic acid ethyl ester (a functionalized phenylpyridine derivative) and standard Phenylpyridine (ppy) ligands. It is designed for researchers in organometallic chemistry, OLED material development, and pharmaceutical synthesis.

Executive Summary

This compound (CAS: 28901-52-2) represents a specialized, functionalized evolution of the classic 2-phenylpyridine (ppy) ligand.[1] While ppy serves as the industry benchmark for high-efficiency green phosphorescence in Iridium(III) complexes, the ethyl ester derivative introduces critical electronic and steric modifications. These modifications are engineered to blue-shift emission , enhance solubility in organic solvents, and serve as a versatile synthetic handle for constructing fused heterocyclic pharmacophores (e.g., azafluorenones).

FeaturePhenylpyridine (ppy) This compound
Primary Role Benchmark Ligand for Green OLEDsBlue-Shifting Ligand / Drug Intermediate
Electronic Effect Neutral (Electron-Rich Phenyl)Electron-Withdrawing (Ester on Phenyl)
Steric Profile Planar, High ConjugationTwisted (Ortho-Ester), Reduced Conjugation
Emission Color Green (~510–520 nm)Sky-Blue / Green-Blue (~480–500 nm)
Solubility ModerateHigh (Ester Group Lipophilicity)
Synthetic Utility C-H Activation TargetPrecursor for Intramolecular Cyclization
Technical Deep Dive: Mechanism of Action

The fundamental difference lies in the substitution pattern on the phenyl ring.

  • Phenylpyridine (ppy): The unsubstituted phenyl ring acts as a strong

    
    -donor, raising the Highest Occupied Molecular Orbital (HOMO) energy. This results in a smaller HOMO-LUMO gap, yielding characteristic green emission.
    
  • Ethyl Ester Derivative: The ester group (-COOEt) at the ortho position (relative to the pyridine linkage) exerts two distinct effects:

    • Inductive Effect (-I): As an Electron-Withdrawing Group (EWG), it stabilizes the HOMO (which has significant metal-phenyl character). A stabilized HOMO increases the energy gap (

      
      ) to the LUMO (pyridine-localized), resulting in a blue shift  (higher energy emission).
      
    • Steric Twist: The bulky ester group forces the phenyl and pyridine rings to twist out of coplanarity. This breaks the

      
      -conjugation, further widening the bandgap and contributing to the blue shift. However, excessive twisting can reduce the radiative decay rate (
      
      
      
      ), potentially lowering the photoluminescence quantum yield (PLQY) compared to the rigid ppy.

For pharmaceutical scientists, the ethyl ester group is not just a passive substituent but a reactive "warhead."

  • Ppy Route: Synthesizing fused ring systems (e.g., phenanthridinones) from ppy requires harsh oxidative C-H activation (e.g., Pd-catalyzed intramolecular coupling), often with poor regioselectivity.

  • Ester Route: The this compound allows for intramolecular acylation . Under acidic conditions (e.g., PPA or H2SO4), the ester reacts with the pyridine ring (or a pendant amine) to form aza-fluorenones or phenanthridinones with high regiocontrol and yield.

Visualization: Structure & Reactivity Pathways

The following diagram illustrates the structural relationship and divergent applications of the two ligands.

LigandComparison Substrate Precursor (2-Phenylpyridine Core) Ppy Phenylpyridine (ppy) (Unsubstituted) Substrate->Ppy Standard Synthesis Ester 2-Pyridin-2-yl-benzoic acid ethyl ester (Ester-ppy) Substrate->Ester Functionalization (Suzuki Coupling) Ir_Ppy Ir(ppy)3 Complex (Green Emission, High PLQY) Ppy->Ir_Ppy IrCl3, High T Cyclometalation Drug Fused Heterocycles (Azafluorenones/Phenanthridines) Ppy->Drug Oxidative C-H Activation (Harsh, Low Yield) Ir_Ester Ir(Ester-ppy)2(acac) (Blue-Shifted, Soluble) Ester->Ir_Ester IrCl3, Mild T (Steric Control) Ester->Drug Acid-Catalyzed Cyclization (Yield >80%)

Figure 1: Divergent synthetic pathways and application outcomes for Ppy vs. Ester-functionalized Ppy.

Experimental Protocols

Objective: To synthesize the functionalized ligand from commercially available precursors.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • 2-(Ethoxycarbonyl)phenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Degassing: Charge a Schlenk flask with toluene, ethanol, and K2CO3 solution. Degas via three freeze-pump-thaw cycles to remove O2 (critical for Pd catalyst longevity).

  • Addition: Add 2-Bromopyridine, Boronic acid, and Pd(PPh3)4 under a counter-flow of Nitrogen/Argon.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (SiO2, Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2). The ester product typically elutes after non-polar impurities but before hydrolyzed acid byproducts.

    • Note: Avoid strong bases during workup to prevent hydrolysis of the ester.

Objective: To form the chloro-bridged dimer [Ir(L)2(µ-Cl)]2, the precursor to the final emissive complex.

Reagents:

  • Ligand (Ester-Ppy or Ppy) (2.2 eq)

  • IrCl3·xH2O (1.0 eq)

  • Solvent: 2-Ethoxyethanol/Water (3:1 v/v)

Procedure:

  • Mixing: Dissolve IrCl3 and Ligand in the solvent mixture in a round-bottom flask.

  • Heating: Reflux at 110°C for 24 hours under Nitrogen.

    • Observation: The solution will change color (Yellow -> Orange/Red precipitate).

  • Precipitation: Cool to RT. Add water to precipitate the dimer.

  • Filtration: Collect the solid dimer. Wash with water and cold methanol.

    • Critical Step: For the Ester-Ppy , verify that the ester group is intact using IR spectroscopy (look for C=O stretch ~1720 cm⁻¹) or NMR. If hydrolysis occurred, the peak will shift or disappear.

Performance Data Summary

The following table summarizes typical experimental values found in literature for Iridium complexes derived from these ligand classes.

MetricIr(ppy)3 (Standard) Ir(Ester-ppy) Derivatives Implication
Emission

510–515 nm (Green)485–500 nm (Blue-Green)Ester allows color tuning towards blue.
HOMO Level ~ -5.0 eV~ -5.3 eVEster stabilizes HOMO, increasing oxidation potential.
LUMO Level ~ -2.4 eV~ -2.5 eVMinimal impact on LUMO (pyridine localized).
PLQY (Solution) 0.40 – 0.900.30 – 0.70Steric twist may increase non-radiative decay.
Solubility (CH2Cl2) GoodExcellentEster improves processing for solution-based OLEDs.
Conclusion

For OLED applications , select This compound when the design goal is to blue-shift the emission or improve solubility in solution-processing workflows. Be aware that the steric twist introduced by the ortho-ester may slightly reduce quantum efficiency compared to the rigid ppy.

For Drug Development , the ethyl ester derivative is the superior choice. It acts as a pre-functionalized scaffold, enabling the synthesis of complex fused heterocycles (azafluorenones) via mild acid-catalyzed cyclization, avoiding the harsh conditions required to functionalize standard phenylpyridine.

References

  • Comparison of Phenylpyridine Derivatives : Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001.[1]

  • Electronic Effects in Ir Complexes : Li, J., et al. "Synthetic Control of Excited-State Properties in Transition Metal Complexes." Polyhedron, 2004.

  • Suzuki Coupling Protocols : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Product Verification : ChemicalBook/PubChem Entry for CAS 28901-52-2.

Sources

Elemental Analysis Standards for 2-Pyridin-2-yl-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide for Drug Development & Synthesis

Executive Summary: The Pyridine Challenge

In the characterization of pharmaceutical intermediates like 2-Pyridin-2-yl-benzoic acid ethyl ester (Formula: C₁₄H₁₃NO₂), Elemental Analysis (CHN) remains the gold standard for establishing bulk purity (>95%). However, this molecule presents a specific "matrix challenge" often overlooked in standard protocols: the refractory nature of the pyridine ring .

Unlike simple aliphatic esters, the pyridine moiety is thermodynamically stable and resistant to oxidation. Standard combustion protocols often yield low nitrogen values due to the formation of carbon nitrides or incomplete oxidation.

This guide compares the performance of Acetanilide (the industry benchmark) against alternative calibration standards (Sulfanilamide, Benzoic Acid) specifically for the accurate quantification of this compound. We provide an optimized protocol to ensure your results meet the strict


 journal and regulatory requirement.

Analyte Profile & Theoretical Framework

Before selecting a standard, one must define the theoretical target. For this compound, the precise stoichiometry is critical.

Target Molecule: Ethyl 2-(pyridin-2-yl)benzoate Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.26 g/mol

Table 1: Theoretical Composition Targets
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1412.011168.1573.99%
Hydrogen (H) 131.00813.105.77%
Nitrogen (N) 114.00714.016.16%
Oxygen (O) 215.99932.0014.08%

Critical Insight: The Nitrogen content is relatively low (6.16%). A calibration standard with vastly different Nitrogen content (e.g., Imidazole at ~41% N) may introduce linearity errors. Matching the standard's N-profile to the analyte is best practice.

Comparative Analysis of Calibration Standards

To validate the purity of your pyridine ester, you must calibrate the instrument (e.g., PerkinElmer 2400, Thermo FlashSmart) using a Certified Reference Material (CRM). Below is an objective comparison of the three most common alternatives.

Candidate A: Acetanilide (The Gold Standard)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Verdict: Superior Choice.

  • Scientific Rationale: Acetanilide is the IUPAC-recommended primary standard for CHN analysis. Its nitrogen content (10.36%) is close enough to the analyte (6.16%) to ensure linearity, but high enough to provide a robust signal. It combusts cleanly without requiring aggressive catalysts, providing a stable baseline.

Candidate B: Sulfanilamide
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Verdict: Not Recommended (Interference Risk).

  • Scientific Rationale: While excellent for CHNS analysis, Sulfanilamide contains Sulfur. If your instrument is set up for CHN only, the sulfur combustion products (SO₂) can occasionally interfere with CO₂/H₂O traps or co-elute depending on the column age. For a non-sulfur analyte like this compound, introducing S into the system is an unnecessary variable.

Candidate C: Benzoic Acid[1][2]
  • Formula: C₇H₆O₂

  • Nitrogen Content: 0.00%

  • Verdict: Fail (Insufficient for N).

  • Scientific Rationale: Benzoic acid is excellent for K-factor determination of Carbon and Hydrogen but provides no calibration point for Nitrogen. Using this would require a separate N-standard, doubling the workload and introducing "matrix mismatch" errors.

Experimental Protocol: The "Oxygen Boost" Method

To achieve the required


 accuracy for the pyridine ring, a standard "Flash Combustion" method often fails. The following protocol incorporates a self-validating oxygen boost  to ensure ring opening.
Workflow Visualization

The following diagram outlines the decision logic for analyzing refractory nitrogen heterocycles.

CombustionLogic Start Start: Sample Prep Weigh Weigh 2.0 - 2.5 mg (Microbalance ±0.001 mg) Start->Weigh Container Select Capsule Type Weigh->Container Tin Tin (Sn) Capsule (Exothermic Flash) Container->Tin Standard Silver Silver (Ag) Capsule Container->Silver Acidic/Halogens Additive Add WO3 Powder? (Catalyst for Pyridine Ring) Tin->Additive Combustion Combustion @ 980°C + O2 Injection (5s boost) Additive->Combustion Yes (Recommended) Reduction Reduction (Cu) @ 650°C NOx -> N2 Combustion->Reduction Detection TCD Detection Reduction->Detection Result Check N% Result Detection->Result Pass Pass: Within ±0.4% Result->Pass Fail Fail: Low N% Result->Fail Fail->Additive Retest with WO3

Figure 1: Optimized workflow for analyzing refractory nitrogen species. Note the loop-back for Tungsten Trioxide (WO3) addition if low nitrogen results are observed.

Detailed Methodology
  • Instrument Preparation:

    • Purge the instrument (e.g., Elementar vario or Thermo Flash) with Helium carrier gas.

    • Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.

    • Conditioning: Run 2 samples of Acetanilide (Standard) as "samples" (not calibration) to prime the adsorption columns.

  • Calibration (K-Factor Determination):

    • Weigh 3 replicates of Acetanilide (2.0 mg ± 0.1 mg).

    • Verify that the experimental C, H, and N values are within 0.15% of theoretical.

    • Self-Validation Check: If the standard deviation between the 3 runs is >0.1%, stop. Recalibrate the balance or check for leaks.

  • Sample Analysis (The Pyridine Protocol):

    • Weighing: Weigh 2.0 mg of This compound into a Tin (Sn) capsule. Tin is crucial because its oxidation is exothermic, raising the local temperature to ~1800°C, helping break the pyridine ring.

    • Catalyst Addition: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule before sealing.

      • Why? WO₃ acts as an oxygen donor and prevents the formation of refractory carbon nitrides, a common cause of low N results in pyridine derivatives.

    • Combustion: Inject with a 5-second Oxygen boost.

Performance Data: What to Expect

When analyzing this compound, "passing" requires meeting journal purity standards (usually


).
Table 2: Comparative Performance Data (Simulated Average)
ParameterTheoreticalMethod A: Standard (No Additive)Method B: Optimized (WO₃ + Sn)Status (Method B)
Carbon 73.99%73.85%73.95%Pass
Hydrogen 5.77%5.82%5.79%Pass
Nitrogen 6.16% 5.45% (Low)6.12% Pass
Accuracy -

N = -0.71%

N = -0.04%
Excellent

Interpretation:

  • Method A (Failure): Without the WO₃ catalyst or sufficient oxygen boost, the nitrogen value is significantly lower than theoretical (5.45% vs 6.16%). This is a classic signature of incomplete pyridine combustion.

  • Method B (Success): The optimized protocol yields results within the acceptable error margin (

    
    ), confirming the substance is pure and the method is valid.
    

Troubleshooting "Failed" Analyses

If your results for this compound fall outside the


 range despite using the optimized method, consider these chemical factors:
  • Hygroscopicity (High H): If Hydrogen is > 6.17% (Theoretical + 0.4%), the sample likely contains trapped water.

    • Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

  • Solvent Entrapment (High C): If Carbon is > 74.4%, you may have residual Ethyl Acetate or Ethanol from the synthesis.

    • Fix: Run 1H-NMR to quantify solvent, or dry under high vacuum.

  • Incomplete Combustion (Low N):

    • Fix: Decrease sample weight to 1.5 mg to increase the Oxygen-to-Sample ratio.

References

  • Waite, S. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • NIST. (2024). Certificate of Analysis: Acetanilide (Microanalytical Standard). National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2026).[2][3] Ethyl 2-(pyridin-2-yl)benzoate Compound Summary. National Library of Medicine. [Link]

Sources

Differentiating 2-Pyridin-2-yl-benzoic acid ethyl ester from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 2-(pyridin-2-yl)benzoate (CAS: 28901-52-2) Critical Impurities: Regioisomers (3- or 4-pyridyl variants; meta or para benzoates) and Hydrolysis products (Free acid).

In drug development, the 2-phenylpyridine scaffold is a privileged structure, often synthesized via Suzuki-Miyaura cross-coupling. However, this pathway introduces a specific challenge: Regioisomeric Homogeneity . The target molecule, Ethyl 2-(pyridin-2-yl)benzoate , possesses a unique ortho-ortho linkage that induces a non-planar, twisted conformation due to steric hindrance between the ester carbonyl and the pyridine ring.

This guide details a self-validating analytical workflow to differentiate the target from its planar meta and para isomers, which often co-elute on standard C18 columns and share identical molecular weights (


 227.26).

Part 1: The Isomer Landscape (The "Enemy")

Before attempting separation, we must define the structural differences that drive our analytical strategy.

FeatureTarget: Ortho-Isomer Impurity: Para-Isomer Analytical Consequence
Structure 2-(pyridin-2-yl)4-(pyridin-2-yl)Ortho is twisted; Para is planar.
Sterics High (Twisted biaryl)Low (Planar biaryl)Ortho has smaller hydrodynamic volume but weaker

-

stacking.
Polarity Masked N-lone pairExposed N-lone pairOrtho is often less basic due to steric shielding of Nitrogen.
Key NMR

(Py) is distinct
Symmetric AA'XX' systemSplitting patterns confirm substitution.
Visualizing the Structural Logic

The following diagram illustrates the origin of impurities (synthesis) and the logic for their separation.

IsomerLogic Start Suzuki Coupling (2-Ethoxycarbonylphenylboronic acid + 2-Bromopyridine) Target TARGET: Ethyl 2-(pyridin-2-yl)benzoate (Ortho-Substituted) Non-Planar / Twisted Start->Target Major Product Impurity1 IMPURITY A: Regioisomer (Meta/Para) (Planar Geometry) Start->Impurity1 Isomeric Contamination Impurity2 IMPURITY B: Hydrolysis Product (Free Acid) Start->Impurity2 Workup Hydrolysis Mechanism Differentiation Factor: Steric Hindrance & Pi-Pi Stacking Target->Mechanism Low Surface Area Impurity1->Mechanism High Surface Area HPLC Separation HPLC Separation Mechanism->HPLC Separation

Caption: Structural origins of impurities and the physicochemical basis for their separation.

Part 2: High-Resolution Chromatography (HPLC/UPLC)

Standard C18 columns often fail to resolve positional isomers because the hydrophobicity differences are negligible. To separate the ortho target from para impurities, we must exploit Shape Selectivity and


-

Interactions
.
The "Orthogonality" Strategy

We utilize a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact strongly with the


-electrons of the aromatic rings.
  • The Planar Impurity (Para): Can lay flat against the stationary phase

    
     Strong 
    
    
    
    -
    
    
    interaction
    
    
    Longer Retention .
  • The Twisted Target (Ortho): Cannot lay flat due to steric clash

    
     Weak 
    
    
    
    -
    
    
    interaction
    
    
    Shorter Retention .
Experimental Protocol: Isomer-Specific HPLC Method

Objective: Baseline resolution (


) of 2-pyridyl (target) from 3-/4-pyridyl isomers.
  • Column: Phenomenex Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, protonating the pyridine).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperature enhances

    
    -
    
    
    
    selectivity).
  • Detection: UV at 254 nm (aromatic) and 280 nm.

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5% Initial equilibration.
15.0 60% Slow ramp to maximize interaction time.
16.0 95% Wash lipophilic contaminants.

| 20.0 | 5% | Re-equilibration. |

Expected Result: The Target (Ortho) will elute earlier than the Impurity (Para) .

  • Why? The ortho-twist prevents the target from "sticking" to the biphenyl phase as effectively as the flat para isomer.

Part 3: NMR Spectroscopy (Structural Confirmation)

While HPLC checks purity, NMR provides the absolute structural proof. The proximity of the pyridine nitrogen to the benzoate group in the target molecule creates unique shielding/deshielding effects (Anisotropy).

1H NMR Diagnostic Signals (400 MHz, CDCl3)

1. The "Fingerprint" Proton (


 on Pyridine): 
This is the proton on the pyridine ring adjacent to the Nitrogen.
  • Target (2-pyridyl): Appears as a Doublet (d) at

    
     ppm.[1]
    
  • Impurity (3-pyridyl): The proton between the ring junction and Nitrogen (

    
    ) appears as a Singlet (s)  or fine doublet at 
    
    
    
    ppm (further downfield).

2. The "Ortho-Effect" Proton (


 on Benzoate): 
This is the proton on the phenyl ring ortho to the ester group.
  • Target: The pyridine ring is twisted. The ring current of the pyridine influences this proton differently than in the planar isomers.

  • Differentiation: Look for the coupling constant (

    
    -value).
    
    • Ortho-substitution leads to complex multiplets (ABCD system).

    • Para-substitution leads to a symmetric AA'BB' or AA'XX' system (looks like two "tall doublets").

Reference Data Table
SignalTarget (Ethyl 2-(pyridin-2-yl)benzoate)Impurity (Ethyl 4-(pyridin-2-yl)benzoate)
Pyridine


8.65 (d,

Hz)

8.68 (d,

Hz)
Pyridine


7.70 (d)

7.50 (d)
Benzoate Pattern Multiplet (4 distinct protons)Symmetric AA'XX' (2 distinct signals)
Ethyl


4.15 (q)

4.35 (q) (Shifted due to planarity)

Part 4: Decision Matrix & Workflow

Use this flowchart to guide your daily analysis. It integrates the HPLC and NMR data into a Go/No-Go decision.

AnalysisWorkflow Sample Crude Sample HPLC Step 1: HPLC (Biphenyl Column) Is there a single peak? Sample->HPLC Result_Multi Multiple Peaks detected HPLC->Result_Multi No Result_Single Single Peak detected HPLC->Result_Single Yes MS Step 2: LC-MS Check Do impurities have m/z 227? Result_Multi->MS NMR Step 3: 1H NMR Check Pyridine H6' splitting Result_Single->NMR Action_Purify ACTION: Prep-HPLC Purification (Collect early eluting peak) MS->Action_Purify Yes (Isomers) Final_Pass PASS: Target Confirmed NMR->Final_Pass Doublet at 8.6ppm + Multiplet Ar Final_Fail FAIL: Wrong Isomer NMR->Final_Fail Singlet at 9.0ppm OR Symmetric Ar

Caption: Integrated analytical workflow for purity and identity confirmation.

References

  • IUPAC Recommendations. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. Link

  • Chromatography Principles. "Separation of Positional Isomers on Phenyl-Hexyl Phases." Journal of Chromatography A. (General reference for biaryl separation mechanisms). Link

  • NMR of Heterocycles. "1H NMR of Pyridine Derivatives: Chemical Shifts and Coupling Constants." Spectroscopic Tools in Organic Chemistry. Link (Searchable database for Pyridine spectra).

  • Synthesis Context. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Biaryls." Chemical Reviews. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.